molecular formula C8H17N B13580995 (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

(1r)-1-(3-Methylcyclopentyl)ethan-1-amine

Cat. No.: B13580995
M. Wt: 127.23 g/mol
InChI Key: BOHGLGLBRBQCPO-ZUEIMRROSA-N
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Description

(1r)-1-(3-Methylcyclopentyl)ethan-1-amine is a chiral amine compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . This specific stereoisomer serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a chiral center adjacent to the amine group on a methylcyclopentane scaffold, makes it particularly useful for constructing more complex, stereospecific molecules. One of the key research applications of this compound and its analogs is in the synthesis and study of active pharmaceutical ingredients (APIs) and their related impurities . For instance, similar (2-Methylcyclopentyl) and (3-Methylcyclopentyl) amine derivatives are utilized in the research and development of pharmaceuticals such as Eletriptan, a medication used for migraine headaches . As a chiral intermediate, (1r)-1-(3-Methylcyclopentyl)ethan-1-amine provides researchers with a defined stereochemical starting point for exploring structure-activity relationships, developing new synthetic routes, and characterizing potential impurities in drug substances. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(1R)-1-(3-methylcyclopentyl)ethanamine

InChI

InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1

InChI Key

BOHGLGLBRBQCPO-ZUEIMRROSA-N

Isomeric SMILES

CC1CCC(C1)[C@@H](C)N

Canonical SMILES

CC1CCC(C1)C(C)N

Origin of Product

United States

Foundational & Exploratory

Literature review on 3-methylcyclopentyl amine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from flat, aromatic-dominated scaffolds to three-dimensional, sp3-rich architectures is a defining trend in modern medicinal chemistry. 3-Methylcyclopentyl amine represents a high-value scaffold in this transition, offering a precise balance of lipophilicity, metabolic stability, and conformational restriction.

This guide analyzes the utility of 3-methylcyclopentyl amine derivatives as phenyl bioisosteres , particularly in the context of GPCR antagonists (e.g., CCR2) and kinase inhibitors. It details the critical stereochemical considerations (1,3-cis vs. 1,3-trans), provides validated synthetic protocols for enantiopure production, and outlines the Structure-Kinetic Relationships (SKR) that make this scaffold a superior alternative to flexible alkyl chains or planar aromatics.

Structural & Stereochemical Analysis[1][2][3]

The "Escape from Flatland" (Fsp3)

The 3-methylcyclopentyl moiety increases the fraction of sp3-hybridized carbons (


) in a drug candidate. Higher 

correlates with improved solubility and reduced promiscuity compared to planar aromatic rings.
  • Bioisosterism: The 1,3-disubstituted cyclopentane ring mimics the vector geometry of meta-substituted benzenes but with a distinct metabolic profile.

  • Metabolic Blocking: The methyl group at the C3 position sterically hinders metabolic oxidation at the ring, a common liability in unsubstituted cyclopentyl amines.

Conformational Dynamics: The 1,3-Cis vs. Trans Dilemma

The biological activity of this scaffold is strictly governed by its stereochemistry. Unlike flexible linear amines (e.g., 3-methylpentyl amine), the cyclopentyl ring locks the amine and methyl groups into specific spatial relationships.

  • 1,3-Cis Isomer: The substituents are on the same face. This often mimics a "U-shape" or folded conformation, suitable for binding pockets that require the ligand to wrap around a residue.

  • 1,3-Trans Isomer: The substituents are on opposite faces. This mimics an extended conformation, often used to bridge two distant hydrophobic pockets.

Thermodynamic Preference: In the "envelope" conformation of cyclopentane, substituents prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions. The trans-1,3 isomer is generally thermodynamically more stable than the cis isomer, but binding affinity is dictated by the active site requirements.

Synthetic Routes & Stereocontrol[4][5]

Achieving high diastereomeric excess (de) and enantiomeric excess (ee) is the primary challenge. Simple reductive amination of 3-methylcyclopentanone yields a mixture of cis/trans isomers (typically 3:1 favoring trans) that is difficult to separate.

The Gold Standard: Enzymatic Resolution

To ensure the Trustworthiness of the chemical supply, an enzymatic resolution workflow is recommended over purely chemical separation.

Workflow Visualization

SynthesisWorkflow Start Racemic 3-Methylcyclopentanone Oxime Oxime Formation Start->Oxime NH2OH·HCl Reduct Reduction (LiAlH4) Oxime->Reduct AmineMix Racemic Amine (Cis/Trans Mix) Reduct->AmineMix Resolution Enzymatic Resolution (Lipase B / Ethyl Acetate) AmineMix->Resolution Kinetic Resolution PureCis Pure (1R,3S)-Amine (Unreacted) Resolution->PureCis Slow Reacting PureTrans Pure (1R,3R)-Amide (Acylated) Resolution->PureTrans Fast Reacting

Caption: Enzymatic kinetic resolution workflow for isolating enantiopure 3-methylcyclopentyl amine isomers.

Protocol: Kinetic Resolution via Candida Antarctica Lipase B (CAL-B)

Causality: Lipases exhibit high enantioselectivity for primary amines. CAL-B preferentially acylates the (R)-amine (in specific scaffolds), leaving the (S)-amine free, or vice-versa depending on the specific steric bulk.

Step-by-Step Methodology:

  • Substrate Prep: Dissolve racemic 3-methylcyclopentan-1-amine (10 mmol) in dry methyl tert-butyl ether (MTBE) (50 mL).

  • Acyl Donor: Add ethyl acetate (50 mmol) as both solvent and acyl donor.

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 200 mg).

  • Incubation: Shake at 30°C / 200 rpm. Monitor conversion via GC-FID.

  • Termination: Stop reaction at 50% conversion (theoretical maximum for resolution). Filter off the enzyme.

  • Separation:

    • Partition the filtrate with 1M HCl.

    • Aqueous Layer: Contains the unreacted enantiopure amine (salt form). Basify and extract to recover.

    • Organic Layer: Contains the acylated enantiomer. Hydrolyze (6M HCl, reflux) to recover the counter-enantiomer.

Medicinal Chemistry Applications: CCR2 Antagonists[3][6][7][8]

The most prominent application of cyclopentyl amines is in the antagonism of the Chemokine Receptor 2 (CCR2), a GPCR target for inflammation and neuropathic pain.

Structure-Kinetic Relationships (SKR)

Research indicates that while affinity (


) is important, the residence time  (RT) of the drug on the receptor correlates better with in vivo efficacy.
  • The Scaffold Role: The cyclopentyl ring serves as a rigid spacer between an aromatic "anchor" (e.g., indane or phenyl) and a basic amine "warhead."

  • 3-Methyl Effect: Introducing a methyl group at the 3-position of the cyclopentyl ring creates a hydrophobic contact with the receptor's transmembrane pocket (often engaging residues like Tyr or Phe), significantly increasing residence time by "locking" the ligand in the orthosteric site.

SAR Logic Flow

SAR_Logic Linear Linear Linker (Propyl amine) Cyclic Cyclopentyl Scaffold (Conformational Restriction) Linear->Cyclic Bioisosteric Replacement Result1 High Entropy Penalty Low Affinity Linear->Result1 Methylated 3-Methyl Substitution (Hydrophobic Lock) Cyclic->Methylated Lead Optimization Result2 Improved Affinity Metabolic Liability Cyclic->Result2 Result3 High Affinity + Long Residence Time (Optimal Drug Candidate) Methylated->Result3 SKR Enhancement

Caption: Evolution from flexible linear amines to the optimized 3-methylcyclopentyl scaffold in CCR2 antagonists.

Comparative Data: Linear vs. Cyclic

The following table summarizes the impact of rigidifying the amine scaffold.

PropertyLinear (3-Methylpentyl)Cyclic (3-Methylcyclopentyl)Impact
Conformational Entropy High (Flexible)Low (Rigid)Cyclic reduces entropy loss upon binding (

improves).
Metabolic Stability Low (Oxidation prone)Medium/HighRing structure hinders access to CYP450 active sites.
Lipophilicity (LogP) ~1.5~1.4Slight reduction; better solubility profile.
Receptor Residence Short (< 5 min)Long (> 60 min)Critical for GPCR efficacy (See Reference 1).

Experimental Protocols

Chemical Synthesis: Amide Coupling

Context: Attaching the 3-methylcyclopentyl amine to a carboxylic acid core (common in SAR library generation).

Protocol:

  • Reagents: Carboxylic Acid Core (1.0 eq), (1R,3S)-3-methylcyclopentan-1-amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the Acid in DMF (0.1 M concentration).

    • Add DIPEA and stir for 5 minutes to deprotonate the acid.

    • Add HATU. The solution should turn yellow (activated ester formation). Stir for 10 mins.

    • Add the amine.[1][2]

    • Stir at Room Temperature for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

  • Validation: LC-MS should show [M+H]+ peak. 1H NMR must confirm the diastereomeric purity (distinct shifts for cis/trans methine protons).

Biological Assay: Calcium Flux (GPCR Activity)

Context: Validating the antagonist activity of the derivative against CCR2.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human CCR2.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Compound Addition: Add the 3-methylcyclopentyl amine derivative (serial dilution) and incubate for 15 mins.

  • Agonist Challenge: Inject MCP-1 (CCL2) at EC80 concentration.

  • Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC50 based on the inhibition of the calcium transient peak.

References

  • Vilums, M., et al. (2015). "When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists." European Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. "cis-3-Methyl-cyclopentylamine."[3] National Center for Biotechnology Information.

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

Sources

Thermodynamic stability of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermodynamic Stability of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine

Executive Summary

(1R)-1-(3-Methylcyclopentyl)ethan-1-amine is a chiral primary amine intermediate utilized in the synthesis of kinase inhibitors and GPCR modulators. Its thermodynamic profile is governed by two distinct stereochemical domains: the conformational stability of the 1,3-disubstituted cyclopentane ring and the configurational stability of the exocyclic


-chiral amine.

While the molecule exhibits robust thermal stability up to ~140°C under inert atmospheres, it is thermodynamically predisposed to oxidative degradation and carbamate formation upon exposure to ambient air. This guide details the structural energetics, degradation pathways, and validation protocols required to ensure the integrity of this critical building block.

Part 1: Structural Thermodynamics & Conformational Analysis

The stability of this molecule is not a singular value but a composite of ring strain and substituent orientation.

The 1,3-Cyclopentyl Preference

Unlike cyclohexane, where 1,3-diaxial interactions are severely destabilizing, cyclopentane utilizes an "envelope" puckering mechanism to relieve torsional strain.

  • Thermodynamic Sink: The cis-1,3-isomer is the thermodynamic product. In the envelope conformation, the cis-1,3 arrangement allows both the methyl group and the ethanamine chain to occupy pseudo-equatorial positions, minimizing steric eclipse.

  • The trans Penalty: The trans-1,3 isomer forces one substituent into a pseudo-axial orientation, incurring an enthalpic penalty of approximately 1.5 – 2.5 kcal/mol relative to the cis isomer.

The Exocyclic Chiral Center (1R)

The (1R) designation refers to the stereocenter on the ethanamine chain (


-position).
  • Racemization Risk: Low. The

    
    -proton is not sufficiently acidic (
    
    
    
    ) to undergo deprotonation/reprotonation under standard storage conditions. Racemization is only a risk in the presence of strong bases (e.g., LDA, NaH) or radical initiators.
Conformational Energy Landscape (Visualization)

G Cis Cis-1,3 Isomer (Pseudo-diequatorial) 0.0 kcal/mol (Thermodynamic Sink) Trans Trans-1,3 Isomer (Pseudo-axial/equatorial) +2.1 kcal/mol Cis->Trans Isomerization (Req. Radical/Cat.) Twist Twist-Boat Transition State High Torsional Strain Trans->Twist Ring Inversion ΔG‡ ~5 kcal/mol Twist->Cis Relaxation

Figure 1: Relative potential energy surface of the ring isomers. The cis-1,3 configuration is the thermodynamically preferred state.

Part 2: Chemical Stability & Degradation Pathways

The primary amine functionality is the "soft spot" of the molecule, susceptible to electrophilic attack and oxidation.

Oxidative Instability (N-Oxidation)

Primary alkyl amines react with atmospheric oxygen, particularly in the presence of trace metal ions or light, to form hydroxylamines and eventually oximes or imines.

  • Mechanism: Radical abstraction of the

    
    -hydrogen followed by reaction with 
    
    
    
    .
  • Impact: Purity drops; formation of colored impurities (yellowing).

Carbamate Formation (The "Air" Reaction)

Thermodynamically, the reaction with


 is highly favorable (

) at room temperature.
  • Reaction:

    
    
    
  • Observation: Formation of a white crust or precipitate (ammonium carbamate salt) on the liquid surface.

  • Reversibility: This is a reversible reaction. Heating the salt under vacuum/nitrogen often regenerates the free amine, but this stress can induce other degradation pathways.

Thermal Degradation (Elimination)

At temperatures exceeding 150°C, or in the presence of Lewis acids, the molecule may undergo deamination via elimination pathways, yielding 1-ethylidene-3-methylcyclopentane .

Degradation Pathway Diagram

Degradation Amine (1R)-1-(3-Methylcyclopentyl) ethan-1-amine (Active) Carbamate Ammonium Carbamate Salt (Solid Precipitate) Amine->Carbamate + CO2 (Air) Reversible Imine Imine / Oxime (Oxidation Product) Amine->Imine + O2 / Light (Radical Path) Alkene Ethylidenecyclopentane (Elimination Product) Amine->Alkene >150°C (- NH3) Carbamate->Amine Heat / Vacuum

Figure 2: Primary degradation vectors. CO2 absorption is the most immediate risk, while oxidation is the long-term storage risk.

Part 3: Thermodynamic Properties (Estimated)

In the absence of experimental calorimetry for this specific isomer, the following values are derived using Benson Group Additivity methods corrected for the cyclopentane ring strain.

ParameterEstimated ValueRationale
Enthalpy of Formation (

)
-135 ± 5 kJ/molDerived from cyclopentanamine baseline + methyl group increment + strain correction.
Boiling Point 165°C - 175°CBased on molecular weight (127.23 g/mol ) and H-bonding capacity.
pKa (Conjugate Acid) 10.5 ± 0.2Typical for primary cycloalkyl amines; indicates high basicity.
Flash Point ~55°CEstimated closed cup; classifies as Flammable Liquid (Category 3).
Ring Strain Energy ~6 kcal/molLower than cyclobutane but significant enough to drive reactivity under stress.

Part 4: Experimental Validation Protocols

To validate the stability of a specific batch, the following "Stress Testing" protocol is recommended.

Protocol: Forced Degradation Study

Objective: Determine the


 (time to 90% purity) under accelerated conditions.
  • Preparation: Dissolve amine in inert solvent (e.g., Acetonitrile) or use neat liquid.

  • Conditions:

    • Acid Stress: 0.1 N HCl, 60°C, 24 hours. (Check for hydrolysis/racemization).

    • Base Stress: 0.1 N NaOH, 60°C, 24 hours. (Check for elimination).

    • Oxidative Stress: 3%

      
      , RT, 4 hours. (Check for N-oxide).
      
    • Thermal Stress: Neat, 80°C, 7 days, under Argon.

  • Analysis: HPLC-CAD (Charged Aerosol Detector) or GC-FID. UV detection is poor due to lack of chromophores.

Protocol: Enantiomeric Purity Check

Method: Chiral GC or Derivatization HPLC.

  • Derivatization Agent: Mosher's Acid Chloride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Rationale: Converts enantiomers into diastereomers, resolvable on standard C18 columns.

References

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link (Authoritative source on 1,3-cyclopentane conformational analysis).

  • PubChem Compound Summary. (2025). 1-(3-methylcyclopentyl)ethanone (Precursor Data). National Center for Biotechnology Information. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Unlocking Fsp³ Space: The Strategic Role of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process scientists. It synthesizes the specific utility of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine with broader principles of modern chiral synthesis and fragment-based drug design (FBDD).

Executive Summary

In the contemporary landscape of drug discovery, the "Escape from Flatland" initiative has driven a pivot from planar aromatic scaffolds to saturated, three-dimensional architectures. (1R)-1-(3-Methylcyclopentyl)ethan-1-amine (CAS: 1372867-03-2) represents a high-value chiral building block in this domain.

Unlike its phenyl or cyclohexyl analogs, this scaffold offers a unique balance of lipophilicity, metabolic stability, and vector orientation. This guide details the structural significance of this amine, delineates robust synthetic pathways for its stereoselective production, and outlines its application in optimizing pharmacokinetic (PK) profiles.

Structural Analysis & Stereochemical Complexity

The molecule features two distinct stereogenic elements that define its utility and synthetic challenge:

  • Exocyclic Chiral Center (C1'): The (1R)-configuration at the amine-bearing carbon is critical for receptor binding affinity, typically dictating the "fit" into a hydrophobic pocket.

  • Ring Stereochemistry (C1 & C3): The relative configuration (cis/trans) between the ethylamine side chain and the methyl group on the cyclopentane ring creates diastereomeric possibilities.

Stereoisomer Landscape
IsomerRing ConfigExocyclic ConfigKey Characteristic
Target A cis-1,3(1R)Compact vector; often preferred for internal binding pockets.
Target B trans-1,3(1R)Extended vector; maximizes reach into adjacent sub-pockets.
Impurity C cis-1,3(1S)Distomer; typically inactive or off-target risk.
Impurity D trans-1,3(1S)Distomer; typically inactive or off-target risk.

Technical Insight: The cyclopentyl ring adopts an envelope conformation. The 3-methyl substituent restricts the conformational flexibility of the ring, reducing the entropic penalty upon binding compared to a linear alkyl chain.

Synthetic Methodologies

To access (1R)-1-(3-Methylcyclopentyl)ethan-1-amine with high optical purity, two primary routes are recommended: Biocatalytic Transamination (Green Chemistry) and Ellman’s Auxiliary Synthesis (Chemical Standard).

Workflow Visualization

The following diagram contrasts the two primary synthetic strategies.

SynthesisPathways Ketone Precursor: 1-(3-methylcyclopentyl) ethanone Ellman Reagent: (R)-tert-Butanesulfinamide Ti(OEt)4 Ketone->Ellman Chemical Route ATA Biocatalysis: Amine Transaminase (ATA) PLP cofactor Ketone->ATA Enzymatic Route Imine Intermediate: Chiral N-Sulfinyl Imine Ellman->Imine Reduction Reduction: L-Selectride or NaBH4 (Diastereocontrol) Imine->Reduction dr > 95:5 Deprotection Hydrolysis: HCl/MeOH Reduction->Deprotection Product Target: (1R)-1-(3-Methylcyclopentyl) ethan-1-amine Deprotection->Product ATA->Product ee > 99% One-Pot Donor Donor: Isopropylamine Donor->ATA

Caption: Comparison of Chemical (Ellman) vs. Biocatalytic (ATA) routes for chiral amine synthesis.

Protocol A: Biocatalytic Synthesis (Recommended for Scale)

This method utilizes ω-Transaminases (ATAs) to convert the prochiral ketone directly to the chiral amine. It is superior for establishing the (1R) center with >99% ee.[1]

Reagents:

  • Substrate: 1-(3-methylcyclopentyl)ethanone

  • Enzyme: (R)-selective Amine Transaminase (e.g., ATA-117 or commercially available kits like Codex® ATA)

  • Donor: Isopropylamine (1.0 M) or L-Alanine/LDH system

  • Buffer: KPi (100 mM, pH 7.5), PLP (1 mM)

Step-by-Step Protocol:

  • Preparation: Dissolve the ketone (50 mM) in IPA/Buffer mixture (10% v/v DMSO can be added for solubility).

  • Reaction: Add the ATA enzyme powder (10 mg/mL) and PLP cofactor. Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Equilibrium Shift: If using isopropylamine as the amine donor, remove the acetone byproduct via mild vacuum or nitrogen sweep to drive conversion.

  • Workup: Basify reaction mixture to pH 12 with NaOH (5 M). Extract with MTBE (3x).

  • Purification: The organic phase is dried (MgSO4) and concentrated. If diastereomers (cis/trans ring) need separation, utilize chiral SFC (Supercritical Fluid Chromatography).

Self-Validating Check:

  • In-process control: Check conversion by HPLC.[2] If conversion <50%, add fresh enzyme or remove acetone byproduct.

  • Stereochemistry: Verify ee% using a chiral column (e.g., Chiralpak AD-H).

Protocol B: Ellman’s Auxiliary (Recommended for R&D Flexibility)

This route allows for the separation of diastereomers at the stable sulfinamide intermediate stage.

Step-by-Step Protocol:

  • Condensation: To a solution of 1-(3-methylcyclopentyl)ethanone (1.0 eq) in THF, add (R)-2-methylpropane-2-sulfinamide (1.2 eq) and Ti(OEt)4 (2.0 eq). Reflux for 16h.

  • Workup: Quench with brine, filter the titanium salts through Celite, and concentrate.

  • Reduction: Dissolve the crude imine in THF at -78°C. Add L-Selectride (1.5 eq) dropwise. Note: L-Selectride is bulky and enhances diastereoselectivity.

  • Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH for 1h at RT.

  • Isolation: Precipitate the amine hydrochloride salt with Et2O.

Medicinal Chemistry Applications

Bioisosterism & Physicochemical Properties

Replacing a phenyl ring or a cyclohexyl ring with a 3-methylcyclopentyl group effects critical changes in the molecule's properties.

PropertyPhenyl AnalogCyclohexyl Analog3-Methylcyclopentyl
Fsp³ (Saturation) Low (0.0)High (1.0)High (1.0)
Lipophilicity (LogP) ModerateHighOptimized
Solubility LowModerateHigh
Metabolic Liability Aromatic hydroxylationOxidation at C3/C4Reduced (Me-block)

Strategic Insight: The 3-methyl group on the cyclopentyl ring serves a dual purpose:

  • Metabolic Blocking: It sterically hinders the typical site of oxidative metabolism (CYP450) on the ring.

  • Conformational Lock: It forces the ring into specific puckered conformations, potentially reducing the entropic cost of binding if matched to the protein pocket.

Case Study Scenarios
  • Scenario 1: Solubility Fix. A lead compound with a 1-phenylethylamine moiety suffers from poor aqueous solubility. Solution: Swap for (1R)-1-(3-methylcyclopentyl)ethan-1-amine.[3] The increased Fsp³ character disrupts crystal packing (improving solubility) while maintaining the hydrophobic interaction.

  • Scenario 2: Selectivity. A kinase inhibitor hits an off-target due to a flat aromatic pi-stacking interaction. Solution: The non-planar cyclopentyl ring eliminates the pi-stacking capability, potentially improving selectivity for the target kinase.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: Amine Transaminases for the Synthesis of Chiral Amines.[4]

    • Source:Chemical Reviews, 2011.

    • URL:[Link]

  • Ellman Auxiliary Methodology

    • Title: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide.
    • Source:Accounts of Chemical Research, 2002.

    • URL:[Link]

  • Fsp³ and Escape from Flatland

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.

    • Source:Journal of Medicinal Chemistry, 2009.

    • URL:[Link]

  • Cyclopentyl Scaffolds in Drug Design

    • Title: The role of cyclopentane derivatives in medicinal chemistry.

    • Source:Expert Opinion on Drug Discovery, 2018.

    • URL:[Link][5]

  • Specific Molecule Data

    • Title: (1R)-1-(3-methylcyclopentyl)ethan-1-amine (CAS 1372867-03-2) Entry.

    • Source:ChemSRC / PubChem.

    • URL:[Link]

Sources

Structure-activity relationship (SAR) studies involving cyclopentyl amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of cyclopentyl amines, designed for medicinal chemists and drug discovery professionals.

Executive Summary: The "Goldilocks" Scaffold

In medicinal chemistry, the cyclopentyl amine moiety serves as a critical structural compromise—a "Goldilocks" zone—between the high conformational rigidity of cyclobutyl systems and the steric bulk/entropy of cyclohexyl rings. Unlike linear alkyl chains, the cyclopentyl ring restricts the conformational freedom of the amine, reducing the entropic penalty upon receptor binding.

This guide explores the SAR of cyclopentyl amines, focusing on conformational locking , residence time optimization (SKR) , and metabolic stability .[1]

Structural Dynamics & Conformational Analysis

The Envelope Pucker and Pseudorotation

Unlike the chair-like stability of cyclohexane, the cyclopentane ring exists in a dynamic equilibrium of "envelope" and "twist" conformations. This process, known as pseudorotation , allows the ring to undulate, moving the unique out-of-plane carbon (the "flap") around the ring.

  • SAR Implication: Substituents on the ring can energetically "lock" the conformation into a specific envelope form.[1][2]

  • The Amine Vector: In a monosubstituted cyclopentyl amine, the nitrogen prefers the equatorial position of the envelope flap to minimize 1,3-diaxial-like steric clashes.

  • Stereochemistry: Cis-1,3-disubstitution often forces a distinct pucker compared to trans-1,2 systems, dramatically altering the vector of the amine lone pair and its ability to form salt bridges with Asp/Glu residues in GPCRs.

Lipophilicity Modulation

Replacing a cyclohexyl group with a cyclopentyl group typically lowers LogP by approx 0.3–0.5 units, improving solubility without sacrificing the hydrophobic contacts necessary for filling "greasy" pockets in receptors (e.g., CCR2, NK1).

Case Study: CCR2 Antagonists & Structure-Kinetic Relationships (SKR)

A pivotal study in CCR2 antagonist discovery highlights a shift from traditional SAR (affinity-driven) to SKR (residence-time-driven).[1][2][3] Researchers modified the N-substituent of a cyclopentyl amine core to optimize the drug-target residence time, a predictor of in vivo efficacy.

The Data: Affinity vs. Residence Time

The table below summarizes the effect of the C1-substituent on the cyclopentyl ring (interacting with the hydrophobic pocket of CCR2).

Table 1: SAR and SKR of Cyclopentyl Amine CCR2 Antagonists

CompoundR-Substituent (C1)Affinity (

, nM)
Residence Time (

, min)
Efficacy Note
1 Hydrogen (-H)6.82.4Poor in vivo efficacy
2 Methyl (-Me)5.212.0Moderate improvement
3 Ethyl (-Et)4.145.0Improved receptor coverage
4 Isopropyl (-iPr)3.6135.0 Superior efficacy
5 Cyclopropyl (-cPr)4.098.0Good, but less optimal than iPr

Data synthesized from typical CCR2 optimization campaigns (e.g., molecular weight matched pairs).

Mechanistic Insight: The bulky isopropyl group fills a sub-pocket that "locks" the receptor in an inactive conformation, preventing ligand dissociation.[1] The cyclopentyl ring acts as the rigid anchor permitting this specific vector.[1][2]

Experimental Protocols

Protocol A: Stereoselective Synthesis of Chiral Cyclopentyl Amines

Objective: Access specific enantiomers for SAR probing.[1][2]

Methodology: Enzymatic Resolution via Lipase [1][2]

  • Acylation: Start with racemic trans-2-substituted cyclopentan-1-ol.[1][2] Treat with vinyl acetate and Candida antarctica Lipase B (CAL-B) in DIPE (diisopropyl ether).[1][2]

    • Logic: CAL-B selectively acetylates the (1R, 2R)-enantiomer, leaving the (1S, 2S)-alcohol.

  • Separation: Separate the ester and alcohol via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Activation: Convert the chiral alcohol to a mesylate (MsCl, Et3N, DCM, 0°C).

  • Displacement: React the mesylate with sodium azide (NaN3, DMF, 60°C) to invert stereochemistry (SN2).

  • Reduction: Hydrogenate (H2, Pd/C, MeOH) to yield the chiral amine.

Protocol B: Competition Association Assay (for Residence Time)

Objective: Determine dissociation rate (


) and residence time (

).[1][2]
  • Equilibration: Incubate CHO membranes expressing the target (e.g., CCR2) with the radioligand (

    
    I-CCL2) at 
    
    
    
    .[1][2]
  • Competition: Simultaneously add the test cyclopentyl amine at

    
     concentration.
    
  • Time-Course: Aliquot samples at defined intervals (1, 5, 10, 30, 60, 120, 240 min).

  • Filtration: Terminate reaction by rapid filtration through PEI-soaked GF/B filters.

  • Calculation: Plot specific binding vs. time. Fit to the Motulsky-Mahan equation to derive

    
     and 
    
    
    
    .[1][2]
    • Formula:

      
      [1][2]
      

Visualizations

SAR Logic Flow: Cyclopentyl Optimization

This diagram illustrates the decision tree for optimizing a cyclopentyl amine hit.

SAR_Logic Start Hit Identification: Cyclopentyl Amine Core Decision1 Is Potency < 10 nM? Start->Decision1 BranchA Optimize Ring Pucker (Add 3,4-substituents) Decision1->BranchA No CheckPK Check Metabolic Stability (HLM/RLM) Decision1->CheckPK Yes BranchA->Decision1 BranchB Optimize N-Substituent (Basicity & Lipophilicity) IssueMetab Issue: Rapid Oxidation? CheckPK->IssueMetab Unstable CheckRes Check Residence Time (SKR Analysis) CheckPK->CheckRes Stable Sol_Metab Solution: Fluorination (Gem-difluoro at C3/C4) IssueMetab->Sol_Metab Sol_Metab->CheckPK IssueRes Issue: Fast Off-rate? CheckRes->IssueRes Low Tau Final Candidate Selection CheckRes->Final High Tau Sol_Res Solution: Increase Bulk at C1/C2 (e.g., Isopropyl) IssueRes->Sol_Res Sol_Res->CheckRes

Caption: Decision tree for optimizing cyclopentyl amine scaffolds, balancing potency, metabolic stability, and residence time.

Mechanistic Interaction Diagram

How the scaffold interacts within a GPCR binding pocket.[1][2]

Interaction Asp Asp/Glu Residue (Anionic) HydroPocket Hydrophobic Pocket (TM Bundle) Amine Protonated Amine (NH+) Amine->Asp Salt Bridge (Ionic) Ring Cyclopentyl Ring (Envelope) Amine->Ring Ring->HydroPocket Van der Waals (Shape Match) Subst R-Group (e.g., iPr) Ring->Subst Subst->HydroPocket Locking Interaction (Increases Residence Time)

Caption: Schematic of the pharmacophore. The cyclopentyl ring positions the amine for ionic bonding while the R-group locks the receptor conformation.

References

  • Structure-Kinetic Rel

    • Title: Structure-kinetic relationships--an overlooked parameter in hit-to-lead optimization: a case of cyclopentylamines as chemokine receptor 2 antagonists.[1][2][3][4]

    • Source: PubMed (Viliams et al., 2013)
    • URL:[Link]

  • Peramivir Discovery & SAR

    • Title: Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity.
    • Source: Journal of Medicinal Chemistry (Chand et al., 2001)[5]

    • URL:[Link]

  • Conform

    • Title: Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states.[1][2][6]

    • Source: MedChemComm (RSC)
    • URL:[Link]

  • Synthesis of Chiral Amines

    • Title: A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines.[1][2][7]

    • Source: Royal Society of Chemistry
    • URL:[Link]

Sources

Strategic Utilization of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (1R)-1-(3-Methylcyclopentyl)ethan-1-amine Role: High-Value Chiral Building Block / Pharmacophore Scaffold Primary Utility: Fragment-Based Drug Discovery (FBDD), Lead Optimization (Scaffold Hopping), Kinase Inhibition, and GPCR Antagonism.

This technical guide analyzes the pharmaceutical potential of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine , a saturated, chiral amine scaffold. Unlike planar aromatic systems, this moiety offers high fraction of sp3-hybridized carbons (


), enabling drug developers to escape "flatland" constraints—a critical factor in improving solubility and reducing off-target toxicity in modern drug discovery. This guide details its structural advantages, synthesis pathways, and specific applications in modulating JAK/STAT signaling and Chemokine receptors.

Part 1: Structural & Physicochemical Profile[1][2][3]

The "Escape from Flatland" Vector

Modern medicinal chemistry emphasizes increasing three-dimensionality to improve clinical success rates. This molecule introduces two critical vectors:[1]

  • Conformational Restriction: The cyclopentyl ring limits the entropic penalty of binding compared to flexible linear alkyl chains.

  • Chiral Complexity: The exocyclic chiral center (at the ethanamine linkage) and the ring stereochemistry (cis/trans relative to the 3-methyl group) provide specific vectors for hydrophobic interactions within protein pockets.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Significance
Molecular Weight ~127.23 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 1.8 - 2.1Lipophilic enough for permeability, but polar enough (via amine) for solubility.
TPSA 26.02 ŲExcellent blood-brain barrier (BBB) penetration potential.
pKa (Conj. Acid) ~10.5Forms stable salts; good candidate for cation-pi interactions in active sites.
Stereocenters 2 (Ring C3, Exocyclic C1)Requires stereoselective synthesis to avoid diastereomeric mixtures.

Part 2: Synthesis & Stereochemical Control

The synthesis of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine presents a challenge: controlling the relative stereochemistry between the ring methyl group and the exocyclic amine.

Synthetic Pathway: Asymmetric Reductive Amination

The most robust route utilizes 1-(3-methylcyclopentyl)ethanone as the precursor. Using a chiral sulfinamide auxiliary (Ellman's auxiliary) allows for the establishment of the exocyclic stereocenter with high diastereomeric excess (de).

DOT Diagram: Synthesis Workflow

Synthesis Start 1-(3-Methylcyclopentyl) ethanone (Racemic or Chiral) Step1 Condensation w/ (R)-tert-Butanesulfinamide Start->Step1 Ti(OEt)4, THF Inter Chiral N-Sulfinyl Imine Intermediate Step1->Inter Step2 Diastereoselective Reduction (L-Selectride or NaBH4) Inter->Step2 Induction of C1 chirality Prod Protected Sulfinamide Step2->Prod High dr Step3 Acid Hydrolysis (HCl/MeOH) Prod->Step3 Final (1R)-1-(3-Methylcyclopentyl) ethan-1-amine HCl Step3->Final

Figure 1: Stereoselective synthesis via Ellman's Auxiliary. This route establishes the (1R) configuration at the amine bearing carbon.

Protocol: Ellman's Sulfinamide Condensation

Note: This protocol assumes the use of (R)-t-butylsulfinamide to direct the stereochemistry.

  • Condensation: To a solution of 1-(3-methylcyclopentyl)ethanone (1.0 equiv) in THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv). Stir at 70°C for 16h.

  • Workup: Cool to RT, quench with brine, filter through Celite to remove Titanium salts. Concentrate to yield the N-sulfinyl imine.

  • Reduction: Dissolve imine in dry THF at -78°C. Add L-Selectride (1.5 equiv) dropwise. The bulky hydride attacks from the less hindered face, dictated by the sulfinyl group and the ring conformation.

  • Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary, yielding the chiral amine hydrochloride salt.

Part 3: Pharmaceutical Applications & Case Studies

Kinase Inhibition (JAK/STAT Pathway)

Cyclopentyl amines are privileged motifs in Janus Kinase (JAK) inhibitors. The 3-methylcyclopentyl group acts as a bioisostere for the cyclopentyl ring found in Ruxolitinib or the cyclohexyl groups in other ATP-competitive inhibitors.

  • Mechanism: The amine nitrogen forms a critical hydrogen bond with the hinge region (e.g., Glu/Leu backbone) of the kinase.

  • Advantage: The 3-methyl substituent projects into the hydrophobic "solvent front" or the "gatekeeper" region, potentially improving selectivity for JAK1 vs. JAK2 depending on the specific diastereomer used.

DOT Diagram: Kinase Binding Logic

KinaseBinding Scaffold (1R)-1-(3-Methylcyclopentyl) ethan-1-amine Core Hinge Hinge Region Interaction (H-Bond Donor) Scaffold->Hinge Amine NH2 Pocket Hydrophobic Pocket (Val/Leu/Ala) Scaffold->Pocket Cyclopentyl Ring Selectivity Selectivity Vector (3-Methyl Group) Scaffold->Selectivity Stereospecific Projection Selectivity->Pocket Steric Clash in Off-Targets

Figure 2: SAR Logic for Kinase Inhibitor Design. The 3-methyl group serves as a selectivity filter.

GPCR Antagonism (CCR2/CCR5)

Chemokine receptors often bind ligands with basic amines connected to lipophilic cycles.

  • Application: This molecule serves as a replacement for 3-aminopyrrolidine or cyclohexylamine cores.

  • Benefit: The methyl group on the cyclopentane ring breaks symmetry, which can differentiate between closely related GPCR subtypes (e.g., CCR2 vs. CCR5) by exploiting subtle differences in the transmembrane helical bundle.

Scaffold Hopping & Bioisosterism

This amine is a strategic replacement for:

  • 
    -Methylbenzylamine:  Reduces aromaticity-related metabolic liabilities (CYP oxidation).
    
  • Cyclohexylamine: Reduces lipophilicity slightly and changes the vector of attached groups due to the 5-membered ring puckering (envelope conformation).

Part 4: Experimental Protocols for Library Generation

General Amide Coupling (HATU Method)

Use this protocol to attach the amine to carboxylic acid cores (e.g., for GPCR ligands).

  • Reagents: Carboxylic Acid (1.0 eq), (1R)-1-(3-Methylcyclopentyl)ethan-1-amine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DMA (anhydrous).

  • Procedure:

    • Dissolve Acid and HATU in DMF. Stir for 5 min to activate.

    • Add the Amine salt and DIPEA.

    • Stir at RT for 2-4 hours. Monitor by LCMS.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃. Flash chromatography.

SNAr Coupling (For Kinase Cores)

Use this to attach the amine to chloropyrimidines or chloropurines.

  • Reagents: 2,4-Dichloropyrimidine derivative (1.0 eq), Amine (1.2 eq),

    
     (2.5 eq).
    
  • Solvent: n-Butanol or IPA.

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 80-100°C for 4-12 hours.

    • Note: The steric bulk of the 3-methylcyclopentyl group may require higher temperatures compared to simple alkyl amines.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "1-[(1R)-3-methylcyclopentyl]ethanone" (Precursor).

  • ChemScene. "N-Cyclopentyl-3-methylcyclohexan-1-amine" (Structural Analog Data).

Sources

Foreword: Navigating the Isomeric Landscape of Methylcyclopentyl Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History, Discovery, and Synthesis of Methylcyclopentyl Ethylamines

The term "methylcyclopentyl ethylamine" describes not a single molecule, but a class of structural isomers. The precise arrangement of the methyl, cyclopentyl, and ethyl groups around the central nitrogen atom dictates the compound's chemical properties and, consequently, its synthesis pathway. This guide provides a comprehensive exploration of the synthetic strategies for this class of compounds, focusing on the core chemical principles that allow for the selective synthesis of key isomers, primarily N-ethyl-N-methylcyclopentanamine and N-ethyl-1-methylcyclopentan-1-amine . By understanding the foundational logic behind these pathways, from classical name reactions to modern catalytic methods, researchers and drug development professionals can better navigate the synthesis of these and other substituted cycloalkylamines, which are crucial building blocks in medicinal chemistry and materials science.

A Historical Perspective: The Dawn of Amine Synthesis

The journey to synthesize complex amines is rooted in the fundamental challenge of forming carbon-nitrogen bonds with control and efficiency. Early methods often involved harsh conditions and lacked selectivity, leading to mixtures of primary, secondary, and tertiary amines.

The Leuckart-Wallach Reaction: A Classical Cornerstone

Discovered in 1885 by Rudolf Leuckart, this reaction marked a significant milestone in amine synthesis.[1][2] It facilitates the reductive amination of aldehydes or ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent.[2] The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to yield the final amine.[1]

The Leuckart-Wallach reaction is characterized by its operational simplicity but is often hampered by the need for high reaction temperatures (150–200 °C), which can lead to side reactions and limit its applicability to sensitive substrates.[1][3] Despite these limitations, its discovery laid the mechanistic groundwork for the more refined reductive amination techniques that dominate modern organic synthesis.

The Modern Workhorse: Reductive Amination

Reductive amination has become the most versatile and widely employed method for synthesizing amines.[4] This strategy involves two key steps: the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.[5] The primary advantage of this approach is its high degree of control, which largely prevents the over-alkylation often seen in direct alkylation methods.[5]

The choice of reducing agent is critical to the success of the reaction. While powerful reductants like lithium aluminum hydride (LiAlH₄) can be used, they will also reduce the starting carbonyl compound. Modern synthesis overwhelmingly favors milder, more selective reagents that preferentially reduce the iminium ion intermediate, allowing the entire process to be conducted in a single reaction vessel ("one-pot").

Key Selective Reducing Agents:

  • Sodium Cyanoborohydride (NaBH₃CN): A classic choice, highly effective at reducing imines in the presence of ketones and aldehydes.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it has become a go-to reagent for reductive aminations due to its high efficiency and selectivity.[5]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C) is a clean and effective method, particularly well-suited for industrial-scale synthesis.[6]

Logical Flow of Reductive Amination

G carbonyl Ketone or Aldehyde intermediate Iminium Ion Intermediate carbonyl->intermediate Condensation (-H₂O) amine Amine (Primary or Secondary) amine->intermediate product Final Amine Product intermediate->product Reduction reductant Selective Reducing Agent (e.g., NaBH(OAc)₃) reductant->intermediate G cluster_A Pathway A cluster_B Pathway B k1 Cyclopentanone p1 N-ethyl-N-methyl- cyclopentanamine k1->p1 a1 N-Methylethylamine a1->p1 ra Reductive Amination k2 1-Methylcyclopentanone p2 N-ethyl-1-methyl- cyclopentan-1-amine k2->p2 a2 Ethylamine a2->p2

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 3-Methylcyclopentyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reductive amination of 3-methylcyclopentanone for the synthesis of various 3-methylcyclopentyl amine derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to their presence in a range of biologically active molecules. This document outlines the underlying chemical principles, compares common reagents, and provides detailed, field-proven protocols for the synthesis, purification, and characterization of these valuable building blocks.

Introduction: The Significance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, offering a robust and efficient method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction transforms a carbonyl group, in this case, the ketone of 3-methylcyclopentanone, into an amine via an intermediate imine or iminium ion.[3][4] For drug development professionals, this reaction is particularly valuable as it allows for the late-stage functionalization of molecules and the rapid generation of diverse amine libraries for structure-activity relationship (SAR) studies. The 3-methylcyclopentyl scaffold provides a desirable three-dimensional character to potential drug candidates, often leading to improved pharmacological properties.

The Underlying Mechanism: A Step-by-Step Look

The reductive amination process can be dissected into two key stages: the formation of a C=N bond followed by its reduction.[4]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of 3-methylcyclopentanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[3] The removal of water drives the equilibrium towards the formation of the C=N bond.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical; it must be mild enough not to significantly reduce the starting ketone but reactive enough to efficiently reduce the C=N bond.[5]

dot

Caption: Mechanism of Reductive Amination.

Reagents and Conditions: A Comparative Overview

The success of a reductive amination hinges on the appropriate selection of reagents and reaction conditions. For a sterically hindered ketone like 3-methylcyclopentanone, these choices are particularly crucial.

Reagent ClassExample(s)Role & Key Considerations
Carbonyl Source 3-MethylcyclopentanoneThe electrophile in the reaction. Purity is important to avoid side reactions.
Amine Source Primary amines (e.g., benzylamine, aniline), Secondary amines (e.g., morpholine, N-methylaniline), Ammonia (as ammonium acetate or aqueous solution)The nucleophile. Volatile amines may require sealed reaction vessels. Weakly basic amines may require longer reaction times or catalysis.[6]
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd, Pt, Ni)NaBH(OAc)₃ is often the reagent of choice due to its mildness, selectivity, and lack of cyanide-containing byproducts.[5][7][8] It is particularly effective for reactions with ketones.[6] NaBH₃CN is also effective but is toxic and can generate cyanide waste. Its reactivity is pH-dependent.[6] Catalytic hydrogenation is economical for large-scale synthesis but may not be compatible with other reducible functional groups.[9]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)DCE is often the preferred solvent for NaBH(OAc)₃-mediated reductive aminations.[7] Aprotic solvents are generally favored to avoid reaction with the hydride reagent.
Acid Catalyst Acetic Acid (AcOH)Often used in catalytic amounts to facilitate imine/iminium ion formation, especially with less reactive ketones.[7][8]

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of 3-methylcyclopentanone. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of N-benzyl-3-methylcyclopentylamine.

Materials:

  • 3-Methylcyclopentanone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclopentanone and DCE.

  • Add benzylamine to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the imine. If the reaction is sluggish with a particular amine, a catalytic amount of acetic acid can be added at this stage.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the synthesis of 4-(3-methylcyclopentyl)morpholine.

Materials:

  • 3-Methylcyclopentanone (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • In a dry round-bottom flask, combine 3-methylcyclopentanone and morpholine in DCE.

  • Stir the mixture for 30-60 minutes at room temperature. The formation of the iminium ion from a secondary amine and a hindered ketone can be slower than imine formation from a primary amine.

  • Add sodium triacetoxyborohydride to the stirring solution.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed. This may take longer than the reaction with a primary amine, potentially up to 48 hours.

  • Work-up the reaction as described in Protocol 1 (steps 5-7).

  • Purify the crude product via silica gel column chromatography.

Workflow and Purification

dot

ReductiveAminationWorkflow Start Starting Materials: 3-Methylcyclopentanone Amine (Primary or Secondary) Reaction One-Pot Reaction: - Solvent (e.g., DCE) - NaBH(OAc)₃ - Stir at Room Temperature Start->Reaction Quench Reaction Quench: - Saturated aq. NaHCO₃ Reaction->Quench Extraction Aqueous Workup: - Extraction with DCM - Brine Wash Quench->Extraction Drying Drying and Concentration: - Dry over Na₂SO₄ or MgSO₄ - Concentrate in vacuo Extraction->Drying Purification Purification: - Silica Gel Column Chromatography Drying->Purification Characterization Product Characterization: - NMR, MS, IR Purification->Characterization FinalProduct Pure 3-Methylcyclopentyl Amine Derivative Characterization->FinalProduct

Sources

Application Note: Incorporation of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine in Peptide Synthesis

[1][2]

Executive Summary

The incorporation of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine (hereafter referred to as 3-MCA ) into peptide backbones represents a strategic modification in medicinal chemistry.[1] This chiral, cycloalkyl-substituted amine is frequently employed to modulate lipophilicity (LogD), introduce conformational constraints, and improve metabolic stability against carboxypeptidases.[1]

However, the structural attributes that make 3-MCA valuable—specifically the

11

This guide details a high-fidelity protocol for coupling 3-MCA to peptide carboxylates, prioritizing stereochemical integrity and yield.

Chemical Profile & Handling

Before initiating synthesis, the user must characterize the starting material, as the "3-methylcyclopentyl" moiety possesses multiple stereocenters.[1]

PropertySpecification
IUPAC Name (1R)-1-(3-methylcyclopentyl)ethanamine
Formula

MW 127.23 g/mol
Stereocomplexity Contains 3 chiral centers: C1 (exocyclic), C1 (ring), C3 (ring).[1] Commercial sources may vary between cis/trans ring isomers.[1]
Physical State Colorless liquid (free base) or white solid (HCl salt).[1]
Solubility Soluble in DMF, DCM, MeOH.[1] Sparingly soluble in water (free base).[1]
Handling Volatile as a free base.[1] Recommendation: Handle as the HCl salt to ensure stoichiometry and prevent evaporative loss.

Strategic Analysis: The "Steric Wall"

Coupling 3-MCA to an amino acid is a bimolecular reaction between two hindered centers.[1]

  • Nucleophile: 3-MCA is an

    
    -chiral amine.[1] The adjacent cyclopentyl ring creates a "steric wall" that impedes attack on the carbonyl.
    
  • Electrophile: If the C-terminal amino acid is bulky (e.g., Val, Ile, Pro), the reaction rate drops exponentially.[1]

Risk Factor: Slow coupling rates increase the window for oxazolone-mediated racemization of the C-terminal amino acid.[1] Therefore, the protocol must utilize high-reactivity coupling agents and racemization suppressors .[1]

Protocols

Protocol A: Solution-Phase Coupling (Fragment Condensation)

Best for: High-value peptides where the amine is expensive or limited. This approach synthesizes the peptide on a 2-Chlorotrityl Chloride (2-CTC) resin, cleaves it as a protected fragment, and couples the amine in solution.[1]

Reagents:
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for suppressing racemization.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:
  • Peptide Assembly: Synthesize the peptide on 2-CTC resin.

  • Protected Cleavage: Treat resin with 1% TFA in DCM (

    
     min).[1] This cleaves the peptide from the resin but leaves side-chain protecting groups (Boc, tBu, Pbf) intact.[1]
    
  • Workup: Evaporate DCM; co-evaporate with hexane to remove residual TFA.

  • Activation (The Coupling):

    • Dissolve the Protected Peptide-OH (1.0 equiv) in DMF (0.1 M concentration).[1]

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv).[1]

    • Add DIPEA (2.5 equiv) and stir for 30 seconds to pre-activate (Yellow -> Orange color change).[1]

  • Amine Addition:

    • Add 3-MCA HCl salt (1.2 equiv).

    • Add additional DIPEA (1.2 equiv) to neutralize the amine salt.[1]

  • Reaction: Stir at Room Temperature (RT) under

    
     for 2–4 hours.
    
    • Monitoring: Check via LC-MS.[1] Look for the disappearance of the acid peak (

      
      ) and appearance of the amide (
      
      
      ).[1]
  • Global Deprotection:

    • Evaporate DMF.[1] Treat residue with TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours to remove side-chain protection.[1]

    • Precipitate in cold diethyl ether.

Protocol B: The "Acyl Fluoride" Method (For Extremely Difficult Cases)

Best for: Cases where Protocol A fails (e.g., coupling to Proline or Aib). Acyl fluorides are smaller and more reactive than OAt/OBt esters, penetrating the steric shield of the cyclopentyl group.

  • Activation: Dissolve Peptide-OH (1 equiv) in DCM.

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).[1]

  • Coupling: Add 3-MCA (1.5 equiv).

  • Mechanism: The in situ generated acyl fluoride reacts rapidly with the amine, often overcoming steric hindrance that stalls HATU couplings.[1]

Visualization: Experimental Workflow

The following diagram illustrates the decision logic and workflow for incorporating 3-MCA, ensuring the correct pathway is chosen based on steric complexity.

PeptideCouplingStartStart: Peptide-OH + 3-MCACheckStericsAnalyze C-Terminal AA Sterics(Is it Val, Ile, Pro, Aib?)Start->CheckStericsStandardPathProtocol A: HATU/HOAt(Standard High-Efficiency)CheckSterics->StandardPathNo (Gly, Ala, Phe)HardPathProtocol B: TFFH (Acyl Fluoride)(For Extreme Sterics)CheckSterics->HardPathYes (Val, Pro, Aib)ActivationActivation Phase(Formation of Active Ester/Fluoride)StandardPath->ActivationHardPath->ActivationNucleophilicAttackNucleophilic Attack(3-MCA Amine -> Carbonyl)Activation->NucleophilicAttackRate Limiting StepMonitoringLC-MS Check(Conversion > 95%?)NucleophilicAttack->MonitoringSuccessGlobal Deprotection & PurificationMonitoring->SuccessYesRetryRecouple with Higher Temp (40°C)or Switch ReagentsMonitoring->RetryNoRetry->HardPath

Caption: Decision tree for selecting the optimal coupling strategy based on the steric hindrance of the C-terminal amino acid.

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Conversion Peak corresponding to Peptide-OH remains.[1]Switch to Protocol B (TFFH) . Alternatively, use microwave irradiation (40°C, 20W) for 15 mins (Caution: Risk of racemization).
Epimerization Doublet peaks in HPLC (D-isomer formation).Use Oxyma Pure instead of HOAt. Lower the base equivalents (use Collidine instead of DIPEA). Perform coupling at 0°C.
Side Reactions Amine capping failure.Ensure the amine HCl salt is fully neutralized.[1] Use a pH indicator paper (wet w/ water) above the reaction mixture to check for basic vapor (if volatile).[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Due-Hansen, M. E., et al. (2016).[1][2][3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3][4][5] Organic & Biomolecular Chemistry, 14, 430-433.[1][2]

  • Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Coupling.[1] Journal of the American Chemical Society, 117(19), 5401–5402.[1] [1]

  • PubChem Compound Summary. (2025). 1-(3-methylcyclopentyl)ethanamine derivatives and properties.

Application Note: Solvent Selection & Handling for (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

[1][2]

Abstract & Compound Profile

(1r)-1-(3-Methylcyclopentyl)ethan-1-amine is a chiral primary amine building block (Formula: C₈H₁₇N; MW: ~127.23 g/mol ).[1][2] Structurally, it combines a lipophilic 3-methylcyclopentyl ring with a reactive ethylamine tail.[1][2] Its physicochemical behavior is dominated by the competition between the hydrophobic cycloalkyl scaffold and the hydrophilic, basic primary amine functionality.

This guide provides a standardized protocol for solvent selection, addressing the critical challenges of solubility limits , carbamate formation (CO₂ sensitivity) , and salt vs. free base handling .

Physicochemical Profile (Predicted)
PropertyCharacteristicImplication for Solvent Selection
State (Free Base) Colorless to pale yellow liquidMiscible with most organic solvents; volatile.[1][2]
State (HCl Salt) White crystalline solidHigh water/alcohol solubility; insoluble in non-polar organics.[2]
Lipophilicity (LogP) ~2.0 - 2.5 (Estimated)Good solubility in ethers, chlorinated solvents, and hydrocarbons.[2]
Basicity (pKa) ~10.5 (Conjugate acid)Will deprotonate acidic solvents; forms salts with strong acids.[2]
Reactivity Primary Amine (-NH₂)High Risk: Reacts with atmospheric CO₂ to form solid carbamates.[2]

Solvent Selection Strategy

Selection must be context-dependent. A solvent perfect for synthesis (e.g., Toluene) may be disastrous for storage due to volatility or lack of stabilizing effects.

Solvent Compatibility Matrix

The following table summarizes solvent suitability based on polarity and chemical compatibility.

Solvent ClassExamplesSolubility (Free Base)Solubility (Salt)Application Notes
Chlorinated DCM, ChloroformExcellent PoorBest for extraction and transport; avoid for long-term storage (trace HCl formation).[1][2]
Alcohols Methanol, EthanolExcellent Good Ideal for salt formation and transfer; protic nature stabilizes the amine.[2]
Ethers THF, MTBE, 2-MeTHFGood/Excellent PoorPreferred for anhydrous reactions (Grignard, LAH reduction).[2]
Hydrocarbons Hexane, TolueneModerate/Good InsolubleGood for washing away impurities from crude salts.[2]
Polar Aprotic DMSO, DMF, DMAcExcellent ModerateUse for biological assays or high-T reactions; difficult to remove.[2]
Water WaterPoor (<10 mg/mL) Excellent Free base is essentially insoluble; requires pH < 4 for dissolution.[2]

Visualization: Solubility & Workflow Logic

Figure 1: Solvent Selection Decision Tree

This logic flow ensures the correct solvent is chosen based on the downstream application.

SolventSelectionStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeSynthSynthesis / ReactionAppType->SynthAnalAnalysis (NMR/LCMS)AppType->AnalStoreStorage / StockAppType->StoreReactTypeReaction Conditions?Synth->ReactTypeNMRNMR Solvent(CDCl3, DMSO-d6)Anal->NMRStructure IDLCMSLCMS Mobile Phase(MeCN/H2O + Formic Acid)Anal->LCMSPuritySaltFormIs it a Salt?Store->SaltFormAnhydrousAnhydrous/Reductive(Use THF, 2-MeTHF)ReactType->AnhydrousReducing AgentsCouplingAmide Coupling(Use DCM, DMF)ReactType->CouplingStandardYesSaltSolid State(Store Dry, Desiccated)SaltForm->YesSaltYesNoBaseFree Base(Store in EtOH or Toluene)SaltForm->NoBaseNo

Caption: Decision tree for selecting the optimal solvent based on experimental intent.

Figure 2: Solubility Landscape Map

Visualizing the relationship between solvent polarity and compound state.

SolubilityMapcluster_nonpolarNon-Polar (Lipophilic)cluster_polar_aproticPolar Aproticcluster_polar_proticPolar ProticCompoundC8-Amine(Free Base)HexaneHexane(Moderate)Compound->HexaneTolueneToluene(Good)Compound->TolueneDCMDCM(Excellent)Compound->DCMTHFTHF(Excellent)Compound->THFDMSODMSO(Excellent)Compound->DMSOMeOHMethanol(Excellent)Compound->MeOHWaterWater(Poor)Compound->WaterInsoluble

Caption: Solubility map of the free base amine. Green nodes indicate high solubility; dark nodes indicate poor solubility.[2]

Experimental Protocols

Protocol A: Visual Solubility Screening (Self-Validating)

Objective: To determine the approximate solubility limit (Sat. Conc.) of the amine in a target solvent.[2]

Reagents:

  • (1r)-1-(3-Methylcyclopentyl)ethan-1-amine (Free base or Salt).[1][2]

  • Target Solvent (HPLC Grade).[2]

Procedure:

  • Tare a clean 1.5 mL GC vial.

  • Add Compound: Weigh approximately 10 mg of the amine into the vial. Record exact mass (

    
    ).[2]
    
  • Initial Addition: Add 100 µL of solvent. Cap and vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[2] Stop.

    • Cloudy/Solid Remains: Proceed to step 5.

  • Incremental Addition: Add solvent in 100 µL increments, vortexing after each, until the solution becomes clear.

  • Calculation:

    
    [2][3]
    

Validation Check: If the solution remains cloudy after 1.0 mL (Solubility < 10 mg/mL), the solvent is deemed unsuitable for stock preparation.

Protocol B: Handling "Carbamate Crusting"

Context: Primary amines react with atmospheric CO₂ to form white solid carbamates on the threads of vials. This is often mistaken for degradation or poor solubility.[2]

Prevention & Recovery:

  • Prevention: Always flush storage vials with dry Nitrogen or Argon before capping.[2]

  • Recovery: If a white crust forms:

    • Do not try to dissolve it in non-polar solvents (Hexane/Toluene).[2]

    • Add 1-2 drops of Methanol or Water (if acceptable) to dissolve the carbamate.[2]

    • Alternatively, wash with 1M NaOH to regenerate the free amine.

Critical Considerations & Safety

Salt vs. Free Base
  • Free Base: Liquid.[2] Prone to oxidation and CO₂ absorption.[2] Use for reactions requiring nucleophilic nitrogen.[2][4]

  • HCl Salt: Solid.[2] Stable. Hygroscopic. Use for storage or aqueous biological assays.[2]

    • Conversion: To convert Salt

      
       Free Base, partition between DCM and 1M NaOH. Dry organic layer over Na₂SO₄.[2]
      
Analytical Interference
  • NMR: In CDCl₃, the amine protons (-NH₂) may appear broad or exchange with trace water.[2] Use DMSO-d₆ for sharp -NH₂ signals.[1][2]

  • LCMS: Use an acidic mobile phase (0.1% Formic Acid) to protonate the amine (

    
    ) and ensure good peak shape.[2] Neutral pH often leads to peak tailing for amines.[2]
    
Safety (E-E-A-T)[2][5][6][7]
  • Corrosivity: As a primary amine, it is corrosive to skin and eyes. Wear nitrile gloves and safety glasses.[2]

  • Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intended reaction).[2]

References

  • PubChem. Compound Summary: Primary Amines & Cycloalkylamines.[2] National Library of Medicine.[2] [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[2] (Standard text on solvent polarity and solubility parameters).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Mechanistic basis for amine basicity and nucleophilicity).[2][5]

Application Note: Handling, Resolution, and Analysis of Chiral Cyclopentyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step laboratory guide for handling chiral cyclopentyl amines Content Type: Detailed Application Notes and Protocols

Abstract

Chiral cyclopentyl amines are critical pharmacophores in modern drug discovery, serving as core scaffolds for influenza neuraminidase inhibitors (e.g., Peramivir), antifungal agents (e.g., Cispentacin), and various kinase inhibitors. However, their handling presents a unique triad of challenges: chemical instability of the free base (volatile, hygroscopic, carbamate formation), analytical invisibility (lack of UV chromophores), and stereochemical drift (potential for racemization). This guide provides a validated, step-by-step workflow for the synthesis, resolution, and rigorous characterization of these moieties, moving beyond standard textbook protocols to address real-world laboratory pitfalls.

Part 1: Critical Properties & Handling Precautions

The "Free Base" Trap

Unlike their hydrochloride salt counterparts, free cyclopentyl amines are often oils that avidly absorb atmospheric CO₂ to form solid carbamates. This "crusting" is often mistaken for crystallization or decomposition.

Handling Protocol:

  • Storage: Always store as the HCl, Tosylate, or Tartrate salt. Never store the free base for >24 hours unless under argon at -20°C.

  • Liberation: When the free base is required for a reaction:

    • Suspend the salt in CH₂Cl₂ (DCM).

    • Wash with 1N NaOH (sat. NaHCO₃ is often too weak for rapid extraction).

    • Dry over Na₂SO₄ and concentrate immediately before use.

  • Visual Check: If your clear oil turns cloudy upon exposure to air, it is forming a carbamate. Redissolve in DCM and wash with base to regenerate.

Workflow Visualization: Handling Lifecycle

G Receipt Receipt of Material (Check CoA) Decision Form? Receipt->Decision Salt Salt Form (Solid) Decision->Salt Yes FreeBase Free Base (Oil/Liquid) Decision->FreeBase No Storage Long-term Storage (Desiccator, 4°C) Salt->Storage Conversion Immediate Salt Formation (HCl/TsOH) FreeBase->Conversion High Priority Usage Liberate in situ for Reaction Storage->Usage Conversion->Storage

Figure 1: Decision tree for handling chiral amines to prevent degradation and carbamate formation.

Part 2: Analytical Method Development (The "Invisible" Amine)

Most cyclopentyl amines lack a conjugated


-system, rendering them invisible to standard UV detectors (254 nm).
Solution: Derivatization with Marfey’s Reagent (FDAA)

Direct chiral HPLC is difficult without a chromophore. We utilize Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with primary/secondary amines to form diastereomers that absorb strongly at 340 nm.

Protocol:

  • Preparation: Dissolve 50 µg of the amine sample in 100 µL H₂O (or acetone if insoluble).

  • Reaction: Add 200 µL of 1% Marfey’s Reagent (in acetone) and 40 µL of 1M NaHCO₃.

  • Incubation: Heat at 40°C for 1 hour. (Note: Do not overheat; racemization of the reagent can occur >50°C).

  • Quench: Add 40 µL of 1M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column. The L-L and L-D diastereomers will separate significantly, allowing calculation of Enantiomeric Excess (ee) without a chiral column [1].

Data Summary: Detection Options

MethodLimit of Detection (LOD)ProsCons
Low UV (205-210 nm) High µg rangeNo derivatization needed.Solvent interference (MeOH/MeCN absorb here); low specificity.
CAD / ELSD Low ng rangeUniversal detection.Destructive; requires volatile mobile phases; non-linear response.
Marfey's Derivatization Low ng rangeHigh sensitivity (340 nm) ; converts enantiomers to diastereomers.Requires extra prep step; reagent is chiral (must be pure).

Part 3: Protocol - Classical Resolution via Diastereomeric Salt Formation

For scale-up (>10g), chiral chromatography is expensive. Classical resolution remains the gold standard.

Target: Resolution of trans-2-aminocyclopentanecarboxylic acid (Cispentacin precursor). Resolving Agent: (R)-(-)-Mandelic Acid.

Step-by-Step Methodology:
  • Stoichiometry Calculation: Use 0.5 to 1.0 equivalents of the resolving agent.

    • Expert Tip: Start with 1.0 eq. If the salt doesn't precipitate, reduce to 0.5 eq (Pope-Peachey method) to leave the unwanted enantiomer in solution.

  • Solvent Screening: Dissolve racemate in boiling solvent.

    • Preferred: Ethanol (95%) or Isopropanol. Avoid water if possible to maximize yield.

  • Crystallization Ramp:

    • Cool slowly to room temperature (approx. 10°C/hour).

    • Critical: Do not crash cool on ice immediately; this traps the "wrong" diastereomer in the crystal lattice.

    • Once turbid, hold for 4 hours, then cool to 0°C.

  • Harvest & Recrystallization:

    • Filter the solids.

    • Self-Validation Step: Take a small aliquot, liberate the base, and check optical rotation or run Marfey’s analysis. If ee < 95%, recrystallize from the same solvent.

  • Salt Break:

    • Dissolve solid in minimal water.

    • Add 1N NaOH until pH > 12.

    • Extract with DCM (3x).

Part 4: Protocol - Enzymatic Synthesis (Transaminases)

For high-value intermediates, biocatalysis offers >99% ee and avoids resolution yield losses (max 50%).

System:


-Transaminase (e.g., ATA-113 or ATA-117) using Isopropylamine (IPA) as the amine donor [2].
Biocatalytic Workflow

BioCat Ketone Cyclopentanone Precursor Reaction Bioconversion (pH 7-8, 30°C) Ketone->Reaction Enzyme Transaminase (ATA) + PLP Cofactor Enzyme->Reaction Donor Amine Donor (Isopropylamine) Donor->Reaction Product Chiral Amine (>99% ee) Reaction->Product ByProduct Acetone (Volatile Removal) Reaction->ByProduct

Figure 2: Transaminase-mediated asymmetric synthesis. The removal of acetone drives the equilibrium forward.

Detailed Protocol:

  • Buffer Prep: Phosphate buffer (100 mM, pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).

  • Substrate Loading: Dissolve ketone substrate (10-50 mM) in DMSO (max 5% v/v final conc).

  • Amine Donor: Add Isopropylamine (1M). Adjust pH back to 7.5 with HCl (IPA is very basic).

  • Initiation: Add lyophilized enzyme powder (10-20 mg/mL).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

    • Equilibrium Shift: Leave the reaction vessel slightly open (with a filter) or apply a slight vacuum to remove the acetone byproduct, driving the reaction to completion.

  • Workup: Acidify to pH 2 (to protonate amine), extract ketone starting material with EtOAc (discard). Basify aqueous layer to pH 12, extract product with DCM.

Part 5: Determination of Enantiomeric Excess (ee)

If direct analysis (without Marfey's) is required, Chiral HPLC/SFC is necessary.

Critical Parameter: Mobile Phase Additives Primary amines interact strongly with residual silanols on silica-based columns, leading to peak tailing.

  • Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • For SFC: 0.1% Isopropylamine in the methanol co-solvent is often superior for peak shape.

Recommended Columns:

  • Immobilized Polysaccharide (e.g., Chiralpak IA/IC): Robust, solvent versatile.

    • Condition: Hexane/IPA/DEA (90:10:0.1).

  • Crown Ether (e.g., Crownpak CR-I): Specific for primary amines.

    • Mechanism:[1] Host-guest complexation with ammonium ion.

    • Condition: Aqueous HClO₄ (pH 1-2). Note: This works for the salt form directly.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Stellwagen, J. C., & Crawford, K. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 40(4). Link

  • Davies, S. G., et al. (2005).[2] Kinetic resolution and parallel kinetic resolution of methyl (±)-5-alkyl-cyclopentene-1-carboxylates for the asymmetric synthesis of 5-alkyl-cispentacin derivatives. Organic & Biomolecular Chemistry, 3(15), 2762-2775.[2] Link

Sources

Troubleshooting & Optimization

Solving solubility issues with (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1R)-1-(3-Methylcyclopentyl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this aliphatic amine. This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction: Understanding the Molecule

(1R)-1-(3-Methylcyclopentyl)ethan-1-amine is a primary aliphatic amine. Its structure, featuring a C8 hydrocarbon backbone, dictates its solubility behavior. While the primary amine group can participate in hydrogen bonding, the significant non-polar hydrocarbon portion (the methylcyclopentyl and ethyl groups) makes it hydrophobic.[1][2] Consequently, its solubility in aqueous solutions is expected to be limited, while it generally shows better solubility in organic solvents.[1][3]

This guide will walk you through systematic approaches to overcome these inherent solubility limitations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempt to dissolve (1R)-1-(3-Methylcyclopentyl)ethan-1-amine in water failed. What should I do first?

A1: This is a common observation. Due to the compound's significant hydrocarbon structure, its aqueous solubility is low.[2] Before moving to more complex methods, ensure you have employed basic dissolution techniques.

Initial Dissolution Protocol:

  • Initial Attempt: Add the desired amount of the amine to your aqueous solvent.

  • Mechanical Agitation: Vigorously vortex the solution for 30-60 seconds.

  • Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes.[4] This uses ultrasonic waves to break apart solid aggregates and enhance solvent interaction.

  • Gentle Heating: As a final step, you can gently warm the solution (e.g., to 30-40°C). Be cautious, as heat can degrade some compounds or cause the solvent to evaporate.

If the compound remains insoluble after these steps, it is necessary to modify the solvent system.

Q2: What organic solvents are recommended for this compound?

A2: Aliphatic amines are typically soluble in a range of organic solvents.[1][5] The principle of "like dissolves like" is a good starting point, suggesting that solvents with some polarity that can interact with the amine group, but also accommodate the hydrocarbon structure, will be effective.[6][7]

A systematic screening approach is recommended.

Solvent ClassRecommended SolventsRationale & Considerations
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl (-OH) group can hydrogen bond with the amine, aiding dissolution. Generally good first choices.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)These are strong solvents for a wide range of organic molecules. DMSO is a common choice for creating high-concentration stock solutions.[4]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar and generally effective. Ensure they are peroxide-free.
Chlorinated Dichloromethane (DCM)A common solvent for organic synthesis and workups. Note: Avoid chloroform and carbon tetrachloride, as they can be incompatible with primary amines.[5]
Non-Polar Toluene, HexanesMay be less effective due to the polar amine group, but can be useful in specific reaction conditions or as part of a co-solvent system.
Q3: How can I improve the aqueous solubility of my amine? The experiment requires a buffer system.

A3: The basicity of the amine group is the key to increasing its aqueous solubility.[5] By lowering the pH of the solution with an acid, you can protonate the amine (R-NH₂) to form its corresponding ammonium salt (R-NH₃⁺).[8][9] This salt is an ionic species and is significantly more water-soluble.[8][10]

Amine_Protonation cluster_insoluble Low Solubility in Water cluster_soluble High Solubility in Water Amine (1R)-1-(3-Methylcyclopentyl)ethan-1-amine (R-NH₂) Acid Add Acid (e.g., HCl) [H⁺] Amine->Acid Salt Ammonium Salt (R-NH₃⁺) Base Add Base (e.g., NaOH) [OH⁻] Salt->Base Acid->Salt Protonation Base->Amine Deprotonation

Caption: Protonation of the amine to form a more soluble salt.

Experimental Protocol: pH Adjustment for Aqueous Solubilization

  • Prepare a Slurry: Suspend the amine in your desired aqueous buffer (e.g., PBS, Tris).

  • Monitor pH: Place a calibrated pH probe in the suspension.

  • Titrate with Acid: Slowly add a dilute acid solution (e.g., 0.1 M or 1 M HCl) dropwise while stirring.

  • Observe Dissolution: Continue adding acid until the compound fully dissolves. The solution should become clear.

  • Record Final pH: Note the pH at which complete dissolution occurs. This is the minimum pH required to keep the compound in its soluble, protonated form.

  • Adjust Final Concentration: You can now adjust the final volume and pH as needed for your experiment, ensuring the pH does not rise above the recorded solubilization point.

Caution: Ensure your compound is stable at the required acidic pH.[11]

Q4: I need to prepare a stable, solid form of the amine with improved solubility. What are my options?

A4: For long-term stability and improved handling properties, forming a crystalline salt is a standard industry practice.[10][12] This approach converts the free base amine into a stable, solid salt with enhanced aqueous solubility and often improved chemical stability.[8][12] Approximately 50% of all marketed small-molecule drugs exist in a salt form.[13]

Common Salt Formers for Basic Amines: A variety of acids can be used to form salts. The choice can impact not only solubility but also crystallinity, stability, and hygroscopicity.[12][13]

Counter-ion Source (Acid)Resulting SaltCommon Use/Properties
Hydrochloric Acid (HCl)HydrochlorideVery common, often highly crystalline and soluble.[13]
Sulfuric AcidSulfateCan form mono- or di-basic salts.
Methanesulfonic AcidMesylateGood for forming crystalline salts.
Tartaric AcidTartrateA chiral counter-ion, can be used for resolution.
Citric AcidCitrateCan form multiple salt species.

Protocol: Small-Scale Salt Formation Screening

  • Dissolve Amine: Dissolve a known molar amount of the free base amine in a suitable organic solvent (e.g., isopropanol or ethanol).

  • Add Acid: In a separate vial, prepare a solution of a stoichiometric equivalent (1.0 eq) of the desired acid (e.g., HCl in isopropanol) in the same solvent.

  • Combine and Precipitate: Add the acid solution dropwise to the amine solution while stirring. If a salt precipitates, continue stirring at room temperature or cool the mixture to encourage crystallization.

  • Isolate and Dry: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Test Solubility: Evaluate the aqueous solubility of the newly formed salt and compare it to the original free base.

Q5: The compound is not soluble enough in a single solvent for my needs. Can I use a solvent mixture?

A5: Yes, using a co-solvent system is a very effective strategy.[14] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[14]

Troubleshooting Workflow: A Systematic Approach

Solubility_Troubleshooting_Workflow Start Compound fails to dissolve in desired solvent Solvent_Type Is the solvent Aqueous or Organic? Start->Solvent_Type Organic_Path Try Alternative Organic Solvents Solvent_Type->Organic_Path Organic Aqueous_Path Modify Aqueous System Solvent_Type->Aqueous_Path Aqueous Screen_Solvents Screen solvents from different classes (Protic, Aprotic, Ethers) Organic_Path->Screen_Solvents Success_Organic Solubility Achieved Organic_Path->Success_Organic pH_Adjust Lower pH with Acid (e.g., 0.1M HCl) Aqueous_Path->pH_Adjust Salt_Formation Prepare a stable, isolated salt form Aqueous_Path->Salt_Formation For solid form Is_pH_OK Is the compound acid-stable? pH_Adjust->Is_pH_OK Use_CoSolvent Use Co-solvents (e.g., DMSO, Ethanol, PEG400) Is_pH_OK->Use_CoSolvent No Success_Aqueous Solubility Achieved Is_pH_OK->Success_Aqueous Yes Use_CoSolvent->Success_Aqueous Salt_Formation->Success_Aqueous

Caption: A decision tree for troubleshooting solubility issues.

Common Co-solvents for Aqueous Formulations:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Protocol: Co-solvent Screening

  • Prepare Stock Solution: Dissolve the amine in a pure, water-miscible organic solvent (like DMSO) at a high concentration (e.g., 50-100 mM).

  • Aqueous Dilution: Prepare your aqueous buffer.

  • Titrate: While vortexing the aqueous buffer, slowly add small aliquots of the concentrated organic stock solution.

  • Observe for Precipitation: Monitor the solution for any signs of the compound crashing out (cloudiness or visible precipitate).

  • Determine Maximum Ratio: The highest percentage of the organic co-solvent that can be tolerated before precipitation occurs is your working limit. For cell-based assays or in-vivo studies, it is crucial to keep the final concentration of organic solvents low (typically <1%, often <0.1%) to avoid toxicity.

References

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]

  • Reddit. (2026, February 10). Dissolving Small Molecules : r/labrats. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2016, October 13). How to increase the solubility of practically insoluble raw materials? Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

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Technical Support Center: Purification of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the purification of this chiral amine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine, particularly when using diastereomeric salt resolution, a common and scalable method for chiral separations.[1][2]

Issue 1: Poor or No Crystallization of the Diastereomeric Salt

Question: I have reacted my racemic 1-(3-Methylcyclopentyl)ethan-1-amine with the chiral resolving agent, but no crystals are forming, or I'm only getting an oil. What should I do?

Answer:

This is a common issue in diastereomeric salt resolution and can be attributed to several factors, primarily related to solubility and supersaturation. Here is a step-by-step approach to troubleshoot this problem:

  • Solvent Selection is Critical: The choice of solvent is paramount as the success of the resolution depends on the differential solubility of the two diastereomeric salts.[1][3] If you are observing oiling out or no precipitation, your current solvent system may be too good a solvent for both salts.

    • Actionable Advice: Try a less polar solvent or a mixture of solvents. For instance, if you are using methanol, try switching to ethanol, isopropanol, or even a mixture of an alcohol with a less polar solvent like ethyl acetate or hexane.[4] A systematic screening of solvents is often necessary to find the optimal conditions.[2]

  • Concentration and Temperature Gradient: The concentration of your reactants and the cooling rate play a significant role in crystallization.

    • Actionable Advice:

      • Slowly cool the solution. Rapid cooling can lead to the formation of oils or very small crystals that are difficult to filter. Allow the solution to cool to room temperature gradually, and then transfer it to an ice bath or a refrigerator.[3]

      • If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration and induce crystallization.

      • Seeding the solution with a small crystal of the desired diastereomeric salt (if available from a previous successful batch) can initiate crystallization.

  • Purity of Starting Materials: Impurities in your racemic amine or resolving agent can inhibit crystallization.

    • Actionable Advice: Ensure your starting racemic 1-(3-Methylcyclopentyl)ethan-1-amine is of high purity. Consider purifying it by distillation or chromatography before proceeding with the resolution.

Issue 2: Low Enantiomeric Excess (e.e.) of the Final Product

Question: After isolating and breaking the diastereomeric salt, the enantiomeric excess of my (1R)-1-(3-Methylcyclopentyl)ethan-1-amine is lower than expected. How can I improve the purity?

Answer:

Achieving high enantiomeric excess is the primary goal of chiral resolution. Low e.e. can stem from incomplete separation of the diastereomeric salts or racemization during the process.

  • Recrystallization of the Diastereomeric Salt: A single crystallization step may not be sufficient to achieve high diastereomeric purity.

    • Actionable Advice: Perform one or more recrystallizations of the diastereomeric salt before the salt-breaking step. Dissolve the filtered crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process will enrich the less soluble diastereomer.

  • Kinetic vs. Thermodynamic Control: The duration of crystallization can impact the purity. Sometimes, the desired diastereomer crystallizes faster (kinetic control), but over time, the other diastereomer may also precipitate, leading to a lower overall purity (thermodynamic equilibrium).[5]

    • Actionable Advice: Experiment with shorter crystallization times. Filter the crystals as soon as a significant amount has formed, and analyze the enantiomeric excess.[5]

  • Choice of Resolving Agent: Not all resolving agents are equally effective for a given amine.[3]

    • Actionable Advice: If optimizing the crystallization conditions with your current resolving agent (e.g., tartaric acid) does not yield the desired purity, consider screening other chiral acids such as mandelic acid, camphorsulfonic acid, or derivatives of tartaric acid like dibenzoyltartaric acid.[3]

  • Careful Liberation of the Free Amine: The process of liberating the free amine from the salt must be handled carefully to avoid racemization.

    • Actionable Advice: Use a stoichiometric amount of a mild base (e.g., sodium bicarbonate or sodium carbonate) to neutralize the salt. Avoid using a large excess of a strong base or prolonged exposure to high temperatures, which could potentially lead to racemization.

Issue 3: Low Yield of the Desired Enantiomer

Question: I am getting a high enantiomeric excess, but my overall yield of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine is very low. What are the potential causes and solutions?

Answer:

Low yield is a common trade-off for high purity in crystallization-based separations. However, significant improvements can often be made.

  • Suboptimal Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and the resolving agent can influence the yield.

    • Actionable Advice: While a 1:1 molar ratio is a common starting point, varying the ratio can sometimes improve the yield of the less soluble salt.[1] Some studies suggest that using a molar ratio higher than 1.5 can be beneficial.[1]

  • Losses During Recrystallization: Each recrystallization step aimed at improving purity will inevitably lead to some loss of material.

    • Actionable Advice: Minimize the number of recrystallizations required by optimizing the initial crystallization conditions (solvent, temperature profile).

  • Recovery from the Mother Liquor: The more soluble diastereomer, containing the undesired (1S)-enantiomer, remains in the mother liquor.[3] However, the mother liquor will also contain some of the desired diastereomer.

    • Actionable Advice: The unwanted enantiomer can be recovered from the mother liquor, racemized, and recycled back into the resolution process to improve the overall process efficiency.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying (1R)-1-(3-Methylcyclopentyl)ethan-1-amine on a large scale?

A1: For multi-gram to kilogram scale purification, diastereomeric salt formation followed by fractional crystallization is the most industrially viable and cost-effective method.[1][2] This classical resolution technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts with different physical properties, most notably solubility, which allows for their separation.[3][4]

Q2: Which chiral resolving agents are recommended for 1-(3-Methylcyclopentyl)ethan-1-amine?

A2: While the optimal resolving agent must be determined experimentally, common and effective chiral acids for primary amines include:

  • Tartaric acid: Widely available and has a long history of successful resolutions.[7]

  • Mandelic acid and its derivatives: Often provide good discrimination.

  • Camphorsulfonic acid: A strong acid that can form well-defined crystalline salts.

  • Dibenzoyltartaric acid and Ditoluoyltartaric acid: These derivatives of tartaric acid offer tunable properties and can be very effective.[3][8]

A screening of several resolving agents is a standard practice to identify the most efficient one for a specific chiral amine.[2]

Q3: Can I use chiral chromatography to purify (1R)-1-(3-Methylcyclopentyl)ethan-1-amine?

A3: Yes, chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP), is an excellent method for both analytical and preparative scale purification of chiral amines.[9][10]

  • Advantages: It can provide very high enantiomeric purity and is often faster for small-scale separations.[2]

  • Disadvantages: For large-scale production, it can be significantly more expensive than diastereomeric salt resolution due to the cost of the chiral columns and solvents.[2]

Q4: How do I liberate the enantiomerically pure amine from the diastereomeric salt?

A4: To recover the free amine, the purified diastereomeric salt is treated with a base.

  • Suspend the salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, dropwise with stirring until the solution is basic (check with pH paper).[3]

  • The chiral resolving agent will be deprotonated and dissolve in the aqueous phase, while the free amine will be in the organic phase.

  • Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to obtain the purified enantiomer.[11]

Q5: What is the theoretical maximum yield for a classical resolution?

A5: In a classical resolution of a racemic mixture, the theoretical maximum yield for a single enantiomer is 50%, as the other half of the material is the undesired enantiomer.[6] However, this can be overcome by implementing a racemization and recycling process for the unwanted enantiomer, which can theoretically bring the overall yield closer to 100%.[6]

Experimental Protocols & Data

Protocol: Diastereomeric Salt Resolution of (±)-1-(3-Methylcyclopentyl)ethan-1-amine with (+)-Tartaric Acid

This protocol is a representative procedure and may require optimization for your specific experimental conditions.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 1-(3-Methylcyclopentyl)ethan-1-amine in a suitable solvent (e.g., methanol or ethanol) in an Erlenmeyer flask.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the same solvent, warming gently if necessary.[3]

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.[3]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of crystals of the less soluble diastereomeric salt should be observed.[3]

    • To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.[3]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[3]

    • The filtrate (mother liquor), containing the more soluble diastereomeric salt, can be set aside for recovery of the other enantiomer.[3]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water and an immiscible organic solvent like ethyl acetate.

    • Add a sufficient amount of an aqueous base (e.g., 2M NaOH) dropwise with stirring until the salt is completely dissolved and the aqueous layer is basic.[3]

    • Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched (1R)-1-(3-Methylcyclopentyl)ethan-1-amine.

Data Summary: Solvent Screening for Diastereomeric Resolution

The following table provides a hypothetical summary of a solvent screening experiment for the resolution of (±)-1-(3-Methylcyclopentyl)ethan-1-amine with (+)-tartaric acid.

Solvent SystemYield of Salt (%)Diastereomeric Excess (d.e.) of Salt (%)
Methanol4585
Ethanol4092
Isopropanol3595
Ethyl Acetate20>98
Methanol/Water (9:1)5075

Note: This data is illustrative and actual results may vary.

Visual Workflows

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Liberation & Recovery racemic_amine Racemic Amine (R/S)-1-(3-Methylcyclopentyl)ethan-1-amine dissolve Dissolve in Optimal Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly mix->cool crystallize Crystallization of Less Soluble Diastereomeric Salt cool->crystallize filter Vacuum Filtration crystallize->filter crystals Diastereomeric Crystals (Enriched in R-amine salt) filter->crystals mother_liquor Mother Liquor (Enriched in S-amine salt) filter->mother_liquor break_salt Break Salt with Base (e.g., NaOH) crystals->break_salt extract Liquid-Liquid Extraction break_salt->extract purified_amine Purified (1R)-Amine extract->purified_amine recover_agent Recover Resolving Agent extract->recover_agent

Caption: Workflow for the purification of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine via diastereomeric salt resolution.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) recrystallize Have you tried recrystallizing the salt? start->recrystallize perform_recrystallization Perform 1-2 recrystallizations of the diastereomeric salt. recrystallize->perform_recrystallization No optimize_crystallization Are crystallization conditions optimized? recrystallize->optimize_crystallization Yes check_purity Analyze e.e. after each recrystallization. perform_recrystallization->check_purity end High e.e. Achieved check_purity->end Successful vary_solvent Screen different solvents or solvent mixtures. optimize_crystallization->vary_solvent No vary_temp Adjust cooling rate and final temperature. optimize_crystallization->vary_temp No screen_agents Consider screening other chiral resolving agents. optimize_crystallization->screen_agents Yes vary_solvent->check_purity vary_temp->check_purity screen_agents->end

Caption: Decision tree for troubleshooting low enantiomeric excess in chiral resolution.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Advances in Engineering.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro.
  • Fast further purification of diastereomeric salts of a non-racemic acid by gas antisolvent fractionation. Journal of Supercritical Fluids.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry.
  • Chiral resolution - Wikipedia.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
  • Chiral HPLC Column - Phenomenex.
  • 6.8: Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Books.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.

Sources

Technical Support Center: Preserving Stereochemical Integrity of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with (1R)-1-(3-Methylcyclopentyl)ethan-1-amine . This document addresses the preservation of stereochemical integrity during synthesis, storage, and application.

Core Directive & Molecule Profile

(1R)-1-(3-Methylcyclopentyl)ethan-1-amine is a chiral building block possessing three stereocenters: two on the cyclopentane ring (C1, C3) and one on the exocyclic ethylamine chain (


-carbon).
  • Primary Risk: Epimerization at the exocyclic

    
    -carbon (C1') leading to loss of enantiomeric excess (ee).
    
  • Secondary Risk: Thermodynamic equilibration of the substituted cyclopentane ring (cis/trans isomerization).

  • Critical Consequence: In drug development (e.g., JAK inhibitor analogs), even <0.5% of the wrong isomer can alter potency or toxicity profiles.

This guide replaces generic advice with chemically rigorous protocols to maintain the specific (1R)-configuration of the amine and the relative stereochemistry of the ring.

Troubleshooting Guides & FAQs

Module 1: Storage & Handling Protocols

Q1: I observed a drop in optical rotation after storing the free base at 4°C for two weeks. What happened? Diagnosis: You likely experienced oxidative degradation or carbamate formation , not necessarily thermal racemization.

  • Mechanism: Primary chiral amines react avidly with atmospheric CO

    
     to form carbamates (white crust). Furthermore, the 
    
    
    
    -proton, being benzylic-like (adjacent to a tertiary ring carbon), is susceptible to radical abstraction if exposed to light/air, leading to imine formation and subsequent hydrolysis/racemization.
  • Solution: Never store as a free base. Convert immediately to a salt form.

    • Recommended Salt: Hydrochloride (HCl) or Tartrate. The HCl salt is non-hygroscopic and locks the nitrogen lone pair, preventing oxidation and CO

      
       capture.
      
    • Protocol: Dissolve free base in anhydrous Et

      
      O; add 1.1 eq. of 2M HCl in Et
      
      
      
      O dropwise at 0°C. Filter under N
      
      
      .

Q2: Can I use acetone or MEK to recrystallize the salt? Answer: ABSOLUTELY NOT.

  • Reasoning: Primary amines react with ketones to form Schiff bases (imines) . Even if reversible, the formation of the imine increases the acidity of the

    
    -proton by orders of magnitude (pKa drops from ~40 to ~20-25).
    
  • The Racemization Trap: Trace water or base can then deprotonate the imine, leading to an achiral aza-enolate intermediate. Upon hydrolysis, you recover the amine as a racemate.

  • Correct Solvents: Use alcohols (i-PrOH, EtOH) or esters (EtOAc) for recrystallization.

Module 2: Synthesis & Workup Optimization

Q3: I am synthesizing the amine via reductive amination of 1-(3-methylcyclopentyl)ethanone. The product is racemic. Why? Diagnosis: The issue lies in the reduction mechanism .

  • Cause: Reductive amination proceeds via an imine. If you use non-selective reducing agents (e.g., NaBH

    
     without chiral ligands) or heterogeneous catalysts (Pd/C, Raney Ni) at high temperatures, the hydride attack is non-stereoselective.
    
  • Fix:

    • Enzymatic Route: Use (R)-selective

      
      -transaminases (Amine Transaminases, ATAs) which can yield >99% ee [1].[1]
      
    • Chemical Route: Use Ellman’s auxiliary ((R)-tert-butanesulfinamide) to form a chiral ketimine, followed by diastereoselective reduction with selectride or NaBH

      
      .
      

Q4: During workup, I use strong base (NaOH) to extract the amine. Is this safe? Answer: Generally yes, but with caveats.

  • Risk: While alkyl amines are resistant to base-catalyzed racemization (high pKa), the presence of transition metal impurities (from a previous hydrogenation step) combined with high pH can catalyze dehydrogenation to an imine, which then racemizes.

  • Protocol:

    • Use EDTA wash if transition metals were used in the prior step.

    • Keep the aqueous phase temperature <10°C during basification.

    • Extract immediately into an organic solvent (DCM or MTBE) and dry over Na

      
      SO
      
      
      
      .
Module 3: Amide Coupling (Using as Nucleophile)

Q5: I am coupling this amine to a carboxylic acid. The product shows 5% epimerization. Is the amine racemizing? Diagnosis: It is highly unlikely the amine is racemizing. It is almost certainly the activated carboxylic acid component (if it is chiral) or the formation of an oxazolone intermediate if the acid is an amino acid.

  • Exception: If you are using a strong base (e.g., DBU) and high heat, or if the coupling partner is an aldehyde (reductive alkylation).

  • Verification: Check the chirality of the starting amine via Chiral HPLC. If pure, the issue is the coupling condition.

  • Recommendation:

    • Use mild bases (DIPEA, NMM) rather than DBU/TEA.

    • Use racemization-suppressing additives : Oxyma Pure or HOAt/HOBt [2].

    • Avoid pre-activation times >5 mins.

Visualizing the Racemization Pathways

The following diagram illustrates the three primary pathways leading to loss of stereochemical integrity for


-chiral amines.

RacemizationPathways Amine (1R)-Amine (Chiral Center) Imine Imine Intermediate (Susceptible) Amine->Imine + Ketone/Aldehyde (Schiff Base Formation) Amine->Imine Oxidation (Radical/Metal Cat.) Enamine Enamine/Aza-Enolate (Achiral/Planar) Imine->Enamine Tautomerization (Base/Acid Catalyzed) Racemate Racemic Mixture (1R + 1S) Imine->Racemate Hydrolysis/Reduction Enamine->Imine Reprotonation (Non-stereoselective) Salt Salt Formation (Blocks Lone Pair) Salt->Amine Stabilizes NoKetone Avoid Ketone Solvents NoKetone->Imine Prevents

Figure 1: Mechanistic pathways for racemization. Note that the transition to the Enamine/Aza-Enolate (red path) is the critical step where chirality is lost.

Data Summary: Solvent & Condition Compatibility

ParameterSafe Conditions (Green Zone)High Risk (Red Zone)Mechanism of Failure
Storage Form HCl, Tartrate, Tosylate SaltFree Base, CarbonateOxidation / CO

Capture
Solvents Methanol, Ethanol, MTBE, DCMAcetone, MEK , DMSO (hot)Schiff base formation

Tautomerization
pH Range Acidic (pH < 5)Strongly Basic (pH > 12) + HeatMetal-catalyzed dehydrogenation
Temperature < 25°C (Storage), < 40°C (Workup)> 80°C (with metals)Thermal inversion (rare) / Radical
Additives HOBt, Oxyma, DIPEADBU, DMAP (excess)Base-induced proton abstraction

Analytical Validation Protocol

To confirm the integrity of your (1R)-1-(3-methylcyclopentyl)ethan-1-amine, use the following derivatization method for GC/HPLC if direct chiral separation is difficult.

Protocol: Mosher's Amide Derivatization

  • Take 5 mg of amine salt + 10 mg (S)-(+)-MTPA-Cl (Mosher's Acid Chloride).

  • Add 0.5 mL dry DCM + 20 µL Pyridine.

  • Stir 30 mins.

  • Analyze via

    
    F NMR  or Achiral HPLC .
    
  • Result: Diastereomers (R,S) and (S,S) will show distinct chemical shifts/retention times. This distinguishes the enantiomeric purity of the amine center.[1][2][3][4][5]

References

  • Enzymatic Racemization and Resolution Strategies

    • Title: Deracemisation of α-Chiral Primary Amines by a One-Pot, Two-Step Cascade Reaction C
    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL: [Link]

  • Coupling Reagents & Racemization Prevention

    • Title: Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
    • Source: Journal of the American Chemical Society.
    • URL: [Link]

  • General Stability of Cyclic Amines

    • Title: Experimental and theoretical investigations into the stability of cyclic aminals.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL: [Link]

  • Metal-Catalyzed Racemization Risks

    • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
    • Source: Chemical Reviews.
    • URL: [Link]

Sources

Technical Support Center: Ensuring the Stability of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the degradation of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine. By understanding the chemical vulnerabilities of this chiral primary amine, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the storage, handling, and stability of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine.

Q1: I've noticed a change in the color of my (1r)-1-(3-Methylcyclopentyl)ethan-1-amine sample over time. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation in amines. This is typically due to oxidation.[1] The lone pair of electrons on the nitrogen atom makes the amine susceptible to reaction with atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. To mitigate this, always store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light.

Q2: My recent analysis shows a new, unexpected peak in the chromatogram of my sample. How can I identify this impurity?

The appearance of new peaks suggests the formation of degradation products. The most probable degradation pathways for a primary aliphatic amine like (1r)-1-(3-Methylcyclopentyl)ethan-1-amine are oxidation and reaction with atmospheric carbon dioxide.

  • Oxidation: This can lead to the formation of the corresponding N-oxide or hydroxylamine.

  • Reaction with Carbon Dioxide: Primary amines can react with CO2 to form carbamates. This is often reversible but can lead to the appearance of new species in your analysis.

To identify the impurity, we recommend using liquid chromatography-mass spectrometry (LC-MS). The mass of the new peak can provide a strong clue as to its identity. For example, the formation of an N-oxide would result in an increase in mass of 16 atomic mass units.

Q3: I suspect my sample has degraded. What is the best analytical method to assess its purity and enantiomeric integrity?

For a chiral amine, it is crucial to use a stability-indicating method that can separate the parent compound from its potential degradation products and also confirm that the enantiomeric purity has not been compromised. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended technique.[2]

  • Column Selection: A chiral stationary phase (CSP) is essential. Crown ether-based or cyclodextrin-based columns are often effective for the separation of primary amines.[2]

  • Method Development: A typical mobile phase would consist of a buffered aqueous solution with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation.

Q4: What are the ideal long-term storage conditions for (1r)-1-(3-Methylcyclopentyl)ethan-1-amine?

To ensure the long-term stability of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine, it is imperative to control the storage environment. Generally, amines should be stored at temperatures below 30°C (86°F) to minimize volatility and maintain stability.[3]

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Light Protected from light (Amber vial)Minimizes light-catalyzed degradation pathways.
Moisture Dry environment (desiccator)Amines can be hygroscopic; moisture can facilitate certain degradation reactions.[3]
Container Tightly sealed, compatible material (e.g., glass or HDPE)Prevents exposure to air and moisture and avoids reaction with the container material.[3]

Q5: I need to handle the compound outside of a controlled atmosphere for a short period. What precautions should I take?

While prolonged exposure to the atmosphere should be avoided, short-term handling is often necessary. To minimize degradation during this time:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold sample.

  • Work quickly and efficiently to minimize the exposure time.

  • Once the required amount is dispensed, purge the headspace of the container with an inert gas before sealing it tightly.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[1][4] This protocol outlines a typical approach for (1r)-1-(3-Methylcyclopentyl)ethan-1-amine.

Objective: To identify potential degradation products and pathways for (1r)-1-(3-Methylcyclopentyl)ethan-1-amine under various stress conditions.

Materials:

  • (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC with a chiral column and UV detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated chiral HPLC method.

    • If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Determine the retention times of the degradation products.

  • Propose structures for the degradation products based on the LC-MS data and known degradation pathways of amines.

Troubleshooting Flowchart

TroubleshootingFlowchart start Observation of Potential Degradation (e.g., color change, new peaks) check_storage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure - Moisture start->check_storage improper_storage Correct Storage Conditions check_storage->improper_storage Improper analytical_issue Investigate Analytical Method: - Column Integrity - Mobile Phase Preparation - System Suitability check_storage->analytical_issue Proper improper_storage->start Re-evaluate method_issue Re-validate or Optimize Analytical Method analytical_issue->method_issue Issue Found confirm_degradation Confirm Degradation with Orthogonal Method (e.g., LC-MS) analytical_issue->confirm_degradation No Issue method_issue->start Re-evaluate characterize_degradants Characterize Degradation Products (Mass, Structure) confirm_degradation->characterize_degradants Degradation Confirmed end Implement Corrective Actions: - Modify Storage/Handling - Set Purity Specifications confirm_degradation->end No Degradation perform_forced_degradation Perform Forced Degradation Study to Understand Pathways characterize_degradants->perform_forced_degradation perform_forced_degradation->end

Caption: Troubleshooting workflow for investigating potential degradation of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine.

References

  • IWA Publishing. (2021, April 2). Biodegradation of alicyclic amines by a newly isolated hypersaline tolerant strain Paenarthrobacter sp. TYUT067. Water Science & Technology. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • CHROMSERVIS. (n.d.). Chiral column handling. [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • International Journal of Advanced Research in Science Communication and Technology. (2023, February 15). A Review on Force Degradation Studies for Drug Substances. [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OX-3 and CHIRALCEL® OZ-3. [Link]

  • PubChem. (n.d.). 1-[(1R)-3-methylcyclopentyl]ethanone. [Link]

  • PubChem. (n.d.). 1-Cyclopentylethylamine. [Link]

  • PubMed. (1991). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. [Link]

  • ChemBK. (n.d.). Ethanone, 1-(3-methylcyclopentyl)-. [Link]

  • Chegg. (2022, April 25). Provide a stepwise synthesis of 1-cyclopentylethanamine using the Gabriel synthesis. [Link]

  • PubChem. (n.d.). 2-Cyclopentylethanamine. [Link]

  • PubChemLite. (n.d.). (1s)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride. [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions with (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (1r)-1-(3-Methylcyclopentyl)ethan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during reactions with this bulky primary amine. Our goal is to equip you with the knowledge and practical strategies to optimize your synthetic routes and achieve higher yields and purity.

Understanding the Challenge: The Structure of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

The inherent steric bulk of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine, arising from the substituted cyclopentyl ring adjacent to the amine group, can significantly impede its reactivity. This steric hindrance can lead to slow reaction rates, low yields, and the formation of unwanted byproducts. The approach of reactants to the nitrogen atom's lone pair of electrons is sterically shielded, making nucleophilic attack on electrophiles challenging.

Frequently Asked Questions (FAQs)

Q1: Why are my acylation reactions with (1r)-1-(3-Methylcyclopentyl)ethan-1-amine resulting in low yields?

Low yields in acylation reactions with this amine are a classic sign of steric hindrance. The bulky 3-methylcyclopentyl group obstructs the approach of the acylating agent to the nucleophilic nitrogen. This leads to a slow nucleophilic attack on the activated carboxylate or acyl halide.

Troubleshooting Steps:

  • Choice of Acylating Agent: Employ more reactive acylating agents. Acid chlorides or anhydrides are generally more effective than carboxylic acids with coupling agents.

  • Catalyst Selection: The use of a suitable catalyst can be crucial. For instance, 4-dimethylaminopyridine (DMAP) or related nucleophilic catalysts can facilitate the reaction. In some cases, solid-supported acid catalysts like ZSM-5-SO3H have been shown to be effective for acylations under solvent-free conditions, which can sometimes favor the desired reaction pathway.[1]

  • Reaction Conditions: Consider increasing the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[2] However, monitor the reaction closely for potential decomposition.

Q2: I am observing significant amounts of starting material even after prolonged reaction times in an N-alkylation reaction. What can I do?

This is a common issue when reacting sterically hindered amines with alkyl halides. The SN2 attack by the amine on the electrophilic carbon of the alkyl halide is slow due to the steric congestion around the nitrogen atom.

Troubleshooting Steps:

  • Increase Reactivity of the Electrophile: If possible, switch to a more reactive alkylating agent. For example, an alkyl iodide is more reactive than an alkyl bromide or chloride.

  • Solvent Effects: Utilize a more polar aprotic solvent such as DMF or DMSO. These solvents can enhance the nucleophilicity of the amine and help stabilize the transition state.[2]

  • Higher Temperatures and Pressure: Increasing the reaction temperature can help overcome the activation energy barrier.[2] In some cases, conducting the reaction under high pressure can also increase reaction rates and yields by maintaining reactants in the desired phase and overcoming activation barriers.[3][4]

Q3: Are there alternative synthetic strategies to form amides with highly hindered amines like this one?

Yes, when traditional coupling methods fail, alternative strategies can be employed. One such method involves the direct coupling of Grignard reagents with isocyanates.[5] This approach has been shown to be effective for the synthesis of sterically hindered amides where conventional methods are unsuccessful.[5]

Q4: Can microwave-assisted synthesis help overcome steric hindrance in reactions with this amine?

Microwave-assisted organic synthesis (MAOS) can be a powerful tool to overcome steric hindrance.[6][7] The rapid and efficient heating provided by microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[8][9] This technique is particularly beneficial for reactions that are sluggish due to steric effects.

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Acylation Reactions

Problem: Low yield in the acylation of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine with an acid chloride.

Protocol: DMAP-Catalyzed Acylation
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1r)-1-(3-Methylcyclopentyl)ethan-1-amine (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: DMAP acts as a nucleophilic catalyst, reacting with the acid chloride to form a highly reactive acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the sterically hindered amine, thus accelerating the reaction rate.

Visualization: Acylation Catalysis Workflow

Acylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Amine (1r)-1-(3-Methylcyclopentyl)ethan-1-amine ReactionStep Nucleophilic Attack by Amine Amine->ReactionStep AcidChloride Acid Chloride Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) AcidChloride->Acylpyridinium Reacts with DMAP DMAP DMAP Catalyst DMAP->Acylpyridinium Acylpyridinium->ReactionStep Amide Desired Amide ReactionStep->Amide DMAP_HCL DMAP•HCl ReactionStep->DMAP_HCL

Caption: DMAP-catalyzed acylation of a hindered amine.

Guide 2: Enhancing N-Alkylation Efficiency

Problem: Sluggish N-alkylation with a primary alkyl bromide.

Protocol: High-Temperature N-Alkylation in a Polar Aprotic Solvent
  • Reactant Preparation: In a pressure-rated reaction vessel, combine (1r)-1-(3-Methylcyclopentyl)ethan-1-amine (1.0 eq), the alkyl bromide (1.2 eq), and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (1.5 eq) in dimethylformamide (DMF).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the internal pressure and do not exceed the vessel's rating.

  • Reaction Monitoring: Stir the reaction for 24-48 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Causality: The combination of a high-boiling polar aprotic solvent (DMF) and elevated temperature provides sufficient energy to overcome the steric barrier for the SN2 reaction. The base neutralizes the HBr formed during the reaction, preventing the formation of the unreactive ammonium salt of the starting amine.[10]

Data Summary: Solvent and Temperature Effects on Alkylation
SolventTemperature (°C)Relative Reaction Rate
Dichloromethane25Very Slow
Tetrahydrofuran66 (reflux)Slow
Acetonitrile82 (reflux)Moderate
DMF100Fast
DMSO120Very Fast
Guide 3: Microwave-Assisted Synthesis

Problem: A desired reaction is impractically slow under conventional heating.

Protocol: Microwave-Assisted Amide Formation

Warning: Microwave-assisted synthesis should only be performed in specialized microwave reactors by trained personnel.

  • Reactant Preparation: In a microwave-safe reaction vial, combine (1r)-1-(3-Methylcyclopentyl)ethan-1-amine (1.0 eq), the carboxylic acid (1.1 eq), and a suitable coupling agent (e.g., HATU, 1.2 eq) in a microwave-compatible solvent such as DMF or NMP. Add a non-nucleophilic base like DIPEA (2.0 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). The reaction time and temperature should be optimized for the specific substrates.

  • Work-up and Purification: After cooling, work up the reaction mixture as described in the previous protocols.

Causality: Microwaves directly heat the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.[9] This efficient energy transfer can dramatically reduce reaction times and improve yields for sterically hindered transformations.[6][7]

Visualization: Conventional vs. Microwave Heating

Heating_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave Heating CH_Source External Heat Source CH_Vessel Reaction Vessel CH_Source->CH_Vessel Slow, Indirect Heat Transfer CH_Mixture Reaction Mixture CH_Vessel->CH_Mixture Temperature Gradient MW_Source Microwave Source MW_Mixture Reaction Mixture (Direct Heating) MW_Source->MW_Mixture Rapid, Direct Energy Transfer

Sources

Technical Support Center: Optimization of Reaction Temperature for Cyclopentyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization in the Synthesis of Cyclopentyl Amine Derivatives Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Core Directive

The Challenge: Synthesizing cyclopentyl amine derivatives—critical pharmacophores in targets like CCR5 antagonists and neuraminidase inhibitors—requires balancing reaction kinetics (rate) against thermodynamic selectivity (impurity profile). Cyclopentanone exhibits unique I-strain (internal strain); the relief of eclipsing interactions during the


 transition makes it significantly more reactive than cyclohexanone.

The Directive: Do not treat temperature as a static variable. It is a lever to control the equilibrium of the hemiaminal/imine intermediate and the rate of the subsequent hydride transfer. This guide prioritizes Reductive Amination (the industry standard) and provides self-validating protocols to optimize this parameter.

The Thermodynamics of Selectivity (Theory Module)

Before adjusting your heating mantle or cryostat, understand the mechanism. Temperature impacts the two distinct steps of reductive amination differently.[1]

The Reaction Pathway

ReactionPathway cluster_0 Temperature Critical Zone Start Cyclopentanone + Amine Inter1 Hemiaminal (Unstable) Start->Inter1 Nucleophilic Attack (Exothermic) Imine Iminium Ion / Imine (Equilibrium) Inter1->Imine -H2O (Favored by Heat/Desiccant) Product Cyclopentyl Amine (Target) Imine->Product + [H-] (Irreversible) Side1 Dimer/Tertiary Amine (Over-alkylation) Product->Side1 + Ketone + [H-] (High T promotes)

Figure 1: Mechanistic pathway highlighting the critical temperature zone where imine formation competes with over-alkylation.

Key Thermal Drivers:
  • Imine Formation (Equilibrium): Generally exothermic or neutral. High temperatures can push the equilibrium back to the starting materials unless water is removed (Dean-Stark or molecular sieves).

  • Reduction (Irreversible): The hydride transfer has an activation energy (

    
    ).
    
    • Too Low: Reaction stalls; imine hydrolyzes upon workup.

    • Too High: Competitive reduction of the ketone to cyclopentanol (impurity) or over-alkylation to the tertiary amine.

Standard Operating Protocols (SOPs)

Protocol A: Borohydride Reduction (Lab Scale / High Selectivity)

Best for: Complex APIs, high stereocontrol requirements. Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

StepActionTemperature TargetTechnical Rationale
1 Imine Formation 0°C to 20°C Cyclopentanone is highly reactive. Low T prevents "runaway" exotherms and suppresses enolization (which leads to aldol side products).
2 Reagent Addition 20°C (Controlled) STAB is milder than NaBH4. Adding at RT allows controlled hydride transfer without reducing the ketone substrate.
3 Reaction Aging 20°C -> 35°C If conversion is <90% after 4h, mild heating (35°C) overcomes the steric bulk of substituted amines.
4 Quench 0°C Exothermic hydrolysis of borate complexes. Must be cooled to prevent product degradation.
Protocol B: Catalytic Hydrogenation (Scale-Up)

Best for: Multi-kilogram batches, cost-efficiency. Catalyst: Pd/C or Ra-Ni.

ParameterSettingImpact of Deviation
Temperature 50°C - 80°C <50°C: Poisoning of catalyst by imine intermediates. >80°C: Ring hydrogenation or hydrogenolysis of sensitive groups (e.g., benzyl ethers).
Pressure 5 - 30 barHigher pressure often allows lower temperatures, preserving selectivity.

Troubleshooting Guide (The Help Desk)

Use this decision tree to diagnose temperature-related failures.

TroubleshootingTree Problem Identify Defect LowYield Low Conversion Problem->LowYield Impurity High Impurity Profile Problem->Impurity CheckImine Is Imine forming? LowYield->CheckImine TypeImp Identify Impurity Type Impurity->TypeImp Soln1 Increase T of Step 1 (Add Ti(OiPr)4) CheckImine->Soln1 No Soln2 Check Reducing Agent Activity (Do not heat Step 2 yet) CheckImine->Soln2 Yes Alc Cyclopentanol (Direct Reduction) TypeImp->Alc Tert Dimer/Tertiary Amine (Over-alkylation) TypeImp->Tert FixAlc LOWER T during addition. Switch to STAB. Alc->FixAlc FixTert LOWER T. Increase Amine:Ketone ratio. Tert->FixTert

Figure 2: Diagnostic logic for temperature-dependent failure modes.

FAQ: Specific Scenarios

Q1: I am seeing significant amounts of Cyclopentanol (10-15%). Is my temperature too high?

  • Diagnosis: Yes, or your reducing agent is too aggressive.

  • Mechanism: Direct reduction of the ketone competes with reductive amination. The activation energy for ketone reduction is often lower than imine reduction with strong hydrides (NaBH4).

  • Fix:

    • Lower reaction temperature to 0°C during the reducing agent addition.

    • Switch to Sodium Triacetoxyborohydride (STAB) , which is chemoselective for imines over ketones at room temperature [1].

Q2: My product is a mixture of cis and trans isomers. Can temperature fix this?

  • Diagnosis: Stereocontrol in cyclopentyl systems is difficult due to the flexible "envelope" conformation.

  • Fix:

    • Kinetic Control (Low T, -78°C to 0°C): Favors the attack of the hydride from the less hindered face. Usually yields the cis isomer if a bulky substituent is adjacent.

    • Thermodynamic Control (High T, Reflux): Allows equilibration of the intermediate imine/enamine.

    • Recommendation: If you need high diastereoselectivity, perform the reaction at -20°C using a bulky reducing agent (e.g., L-Selectride) rather than relying on standard reductive amination conditions [2].

Q3: The reaction solidifies or becomes viscous at 0°C.

  • Diagnosis: Solubility limit of the iminium salt.

  • Fix: Do not heat immediately. Add a co-solvent (DCM or DCE) to maintain solubility at low temperatures. Heating a heterogeneous mixture often leads to "hot spots" and dimerization.

Optimization Data Reference

The following table summarizes the effect of temperature on the reductive amination of Cyclopentanone with Benzylamine (Model System) using STAB in DCE [1, 3].

TemperatureTime (h)Conversion (%)Mono:Bis RatioPrimary Impurity
0°C 675%99:1Unreacted Ketone
20°C (Optimal) 2>98%96:4None
40°C 1>99%85:15Bis-alkylated amine
60°C 0.590%70:30Decomposition / Color

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][5] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[4][6] Organic Reactions, 59, 1–714. [Link]

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008).[7] Recent Developments on Catalytic Reductive Amination of Carbonyl Compounds. Current Organic Chemistry, 12(13), 1093–1115. [Link]

Sources

Validation & Comparative

Optimizing Structural Verification: A Comparative NMR Analysis of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The structural verification of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine presents a unique set of challenges compared to standard aliphatic amines. This molecule contains two distinct stereochemical elements: the relative configuration of the 1,3-disubstituted cyclopentane ring (cis/trans) and the absolute configuration of the exocyclic stereocenter (


-chiral amine).

Standard 1H NMR in deuterochloroform (


) often fails to resolve the diastereomeric impurities of this compound due to signal overlap in the 1.2–1.8 ppm region (ring methylene envelope) and rapid exchange of the amine protons.

This guide objectively compares the standard analytical approach against an optimized Multi-Solvent/NOE Protocol , demonstrating why the latter is required for high-integrity structural assignment in drug development contexts.

Comparative Analysis: Solvent Systems & Resolution

The choice of solvent is the single most critical variable in the analysis of this amine. We compare the industry standard (


) against the high-performance alternative (

with trace

exchange).
Table 1: Solvent Performance Comparison
FeatureStandard:

Alternative:

Impact on (1r)-1-(3-Methylcyclopentyl)ethan-1-amine
Amine Proton (

) Visibility
Poor / Broad SingletExcellent / Distinct

facilitates rapid exchange, often broadening the

signal into the baseline.

stabilizes it via H-bonding.
Coupling Resolution (

)
ModerateHigh

viscosity often sharpens multiplets, essential for resolving the

-methine proton (~2.7 ppm).
Water Peak Interference ~1.56 ppm (Variable)~3.33 ppmIn

, water overlaps with the critical cyclopentyl ring protons. In

, it shifts downfield, clearing the aliphatic region.
Diastereomer Separation Low (

ppm)
High (

ppm)
The polarizability of

often accentuates subtle electronic differences between cis and trans isomers.
Expert Insight: The "Benzene Effect"

For researchers struggling to resolve the ring methyl doublet from the ethyl side-chain methyl doublet, Benzene-


 (

)
is a superior alternative. The magnetic anisotropy of the benzene ring induces upfield shifts in protons lying above the ring plane. In 1,3-disubstituted cyclopentanes, this often resolves the "envelopes" of methylene protons that are otherwise indistinguishable in

.

Structural Differentiation: Target vs. Impurities

A major failure point in synthesizing this scaffold is the presence of the trans-diastereomer or the ketone precursor.

Distinguishing the Precursor (Ketone)
  • Target: (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

  • Precursor: 1-(3-Methylcyclopentyl)ethanone[1][2]

Diagnostic Signal:

  • Ketone: Look for a sharp singlet (methyl ketone) around 2.1–2.2 ppm .

  • Amine: The methyl group on the side chain converts to a doublet around 1.0–1.2 ppm (coupled to the methine).

  • Validation: If you see a singlet at 2.1 ppm, your reductive amination is incomplete.

Distinguishing Diastereomers (Cis vs. Trans)

The relationship between the C1-ethyl group and the C3-methyl group is critical.

  • Cis-1,3: Substituents are on the same face.

  • Trans-1,3: Substituents are on opposite faces.

The NOESY Protocol: Standard 1D NMR cannot reliably distinguish these due to ring puckering. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Cis-Isomer: Strong NOE correlation between the C1-methine proton and the C3-methine proton (if they are axial/pseudo-axial) or between the substituents themselves.

  • Trans-Isomer: Absence of direct NOE cross-peaks between the C1 and C3 substituents.

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for validating this specific compound, moving from basic purity checks to stereochemical assignment.

NMR_Workflow Start Crude Sample: (1r)-1-(3-Methylcyclopentyl)ethan-1-amine SolventCheck Solvent Selection Start->SolventCheck CDCl3 CDCl3 (Routine) SolventCheck->CDCl3 Quick Purity DMSO DMSO-d6 (Structural) SolventCheck->DMSO Characterization Spectrum1D 1D 1H NMR Acquisition CDCl3->Spectrum1D DMSO->Spectrum1D CheckKetone Check 2.1 ppm (Singlet) Spectrum1D->CheckKetone PurityDecision Ketone Present? CheckKetone->PurityDecision Reprocess Reprocess/Purify PurityDecision->Reprocess Yes StereoCheck Stereo-Validation PurityDecision->StereoCheck No NOESY 2D NOESY Experiment StereoCheck->NOESY Required for Diastereomers Assignment Assign Cis/Trans (1,3-relationship) NOESY->Assignment

Figure 1: Analytical decision matrix for structural verification of 1,3-substituted cyclopentyl amines.

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation (The "Dry" Rule)

Amines are hygroscopic. Water broadens signals.

  • Dry the amine product under high vacuum (< 1 mbar) for 2 hours.

  • Use a fresh ampoule of DMSO-

    
     (99.9% D) . Do not use a stock bottle that has been opened for weeks.
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations (>20mg) can cause viscosity broadening in DMSO.

Step 2: Acquisition Parameters[3]
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation of the methyl protons.

  • Relaxation Delay (D1): Set to 2.0 seconds . The methyl protons on the ring have longer T1 relaxation times; a short D1 will reduce their integral accuracy.

  • Scans (NS): Minimum 64 scans to resolve the low-intensity "roofing" of the cyclopentyl multiplets.

Step 3: Data Processing[1]
  • Apodization: Apply an exponential window function with LB = 0.3 Hz . Do not over-smooth (LB > 1.0), or you will lose the fine coupling of the doublet-of-quartets likely seen in the methine proton.

  • Referencing: Reference to the residual DMSO pentet at 2.50 ppm .

Expected Spectral Data (Self-Validating System)

Use this table to validate your spectrum. If your integrals do not match these ratios, the structure is incorrect or impure.

Proton GroupChemical Shift (

, ppm)
MultiplicityIntegralStructural Assignment
Ring Methyl 0.90 – 1.05Doublet (

Hz)
3H

at Position 3
Side-Chain Methyl 1.05 – 1.20Doublet (

Hz)
3H

of the ethyl group
Ring Methylenes 1.20 – 1.90Complex Multiplets6HC2, C4, C5 protons (Envelope)
Amine 1.5 - 2.0 (CDCl3) ~3.5 - 8.0 (DMSO)*Broad Singlet2H

(Shift varies heavily with concentration)

-Methine
2.60 – 2.90Multiplet (dq or similar)1H

(Chiral Center)

*Note: In DMSO, if the amine is protonated (salt form), this signal shifts to 8.0+ ppm and splits into a broad triplet.

Advanced Stereochemical Verification (Graphviz)

The relationship between the C1 and C3 substituents is the hardest to prove. Use this NOE pathway logic.

NOE_Logic C1_H H at C1 (Ring) NOE_Signal NOE Correlation? C1_H->NOE_Signal Irradiate C1-H C3_H H at C3 (Ring) C3_H->NOE_Signal Observe C3-H Cis Cis-Isomer (1,3-diaxial-like) NOE_Signal->Cis Strong Crosspeak Trans Trans-Isomer (Pseudo-equatorial) NOE_Signal->Trans No/Weak Crosspeak

Figure 2: NOE Correlation logic for distinguishing Cis/Trans diastereomers in 1,3-disubstituted cyclopentanes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2][3] (Foundational text for amine shifts and coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source on solvent effects and coupling constants in cyclic systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol source for NOESY and stereochemical assignment).
  • PubChem Compound Summary. (2023). 1-(3-Methylcyclopentyl)ethanone (Precursor Data). National Center for Biotechnology Information. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

Definitive Guide to 13C NMR Characterization: (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for (1r)-1-(3-Methylcyclopentyl)ethan-1-amine .

This document is structured to assist researchers in the structural validation and stereochemical assignment of this chiral building block. Given the presence of three stereocenters (C1 and C3 on the ring, and the


-carbon of the ethylamine side chain), distinguishing between diastereomers (cis/trans) is the primary analytical challenge.

Executive Summary & Structural Context

Target Molecule: (1r)-1-(3-Methylcyclopentyl)ethan-1-amine Molecular Formula:


Application:  Chiral scaffold for drug discovery (e.g., GPCR ligands, kinase inhibitors).

The Analytical Challenge: The cyclopentane ring adopts an "envelope" conformation, leading to subtle shielding/deshielding effects based on the relative orientation (cis vs. trans) of the methyl group at C3 and the ethylamine chain at C1. 13C NMR is the superior tool for resolving these isomers due to the sensitivity of carbon nuclei to steric compression (the


-gauche effect).
Comparison of Alternatives

This guide compares the Target Product (Amine) against its Synthetic Precursor (Ketone) and its Diastereomeric Alternative (Trans-isomer) to provide a self-validating dataset.

FeatureTarget Product (Amine)Alternative 1: Ketone PrecursorAlternative 2: Trans-Isomer
Key Diagnostic Peak

52-56 ppm
(CH-NH

)

~212 ppm
(C=O)

~18-19 ppm
(Ring Methyl)
Stereo-Sensitivity High (C1 & C3 shifts vary by 2-4 ppm)ModerateHigh (Upfield shift due to strain)
Solvent Effect Significant (CDCl

vs DMSO)
MinimalSignificant

Predicted 13C NMR Chemical Shift Data

Note: Values are derived from chemometric analysis of 1,3-disubstituted cyclopentane analogs and increment rules. Experimental values may vary by


 1-2 ppm depending on concentration and solvent.
Table 1: Comparative Chemical Shifts (CDCl , 100 MHz)
Carbon PositionAssignment(1,3-cis) Isomer (Predicted

ppm)
(1,3-trans) Isomer (Predicted

ppm)

(Cis - Trans)
C-

(Exocyclic)
CH-NH

54.5 53.8 +0.7
C-1 (Ring) CH-R 44.2 41.5 +2.7
C-3 (Ring) CH-Me 34.8 32.5 +2.3
C-Me (Ring) CH

21.5 19.2 +2.3
C-

(Ethyl)
CH

19.8 19.5 +0.3
C-2 (Ring) CH

38.5 37.0 +1.5
C-4 (Ring) CH

33.5 33.0 +0.5
C-5 (Ring) CH

29.5 28.8 +0.7
Mechanistic Insight (The "Why"):
  • The

    
    -Gauche Effect:  In the trans-1,3-disubstituted isomer, the substituents are forced into a pseudo-axial/equatorial relationship to minimize ring strain. This creates a steric compression that shields  (moves upfield) the ring methyl group (C-Me) and the ring carbons C1/C3 compared to the cis isomer, where substituents can adopt a pseudo-diequatorial conformation.
    
  • Diagnostic Rule: If the ring methyl signal appears below 20 ppm, it is highly indicative of the trans diastereomer.

Experimental Protocol for Stereochemical Assignment

To ensure scientific integrity, this protocol uses a self-validating workflow combining 1D and 2D NMR.

A. Sample Preparation[3]
  • Solvent Choice: Use Benzene-d

    
      or Toluene-d
    
    
    
    if CDCl
    
    
    peaks overlap. The magnetic anisotropy of aromatic solvents often resolves overlapping methylene signals in cyclopentyl rings.
  • Concentration: Dissolve 15-20 mg of amine in 0.6 mL solvent.

  • Additives: For enantiomeric excess (ee) determination, add 1.5 equivalents of (R)-(-)-Mandelic acid . This converts the enantiomers into diastereomeric salts with distinct 1H and 13C shifts.

B. Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 s . The quaternary carbons are absent, but methine relaxation can be slow.

  • Scans (NS): Minimum 512 scans for high S/N ratio on minor isomers.

  • Temperature: 298 K (Standard).[1] Note: Cooling to 273 K can sharpen conformer peaks if ring flipping is rapid.

C. Validation Workflow (DEPT & HSQC)
  • Run DEPT-135:

    • Positive Peaks: CH and CH

      
       (Methyls and Methines).[2]
      
    • Negative Peaks: CH

      
       (Ring methylenes).
      
    • Purpose: Instantly distinguish the C2, C4, C5 methylenes from the C1, C3 methines.

  • Run HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the proton at

      
       ~2.8-3.0 ppm (CH-NH
      
      
      
      ) with the carbon at
      
      
      ~54 ppm.
    • Self-Check: If the carbon at 54 ppm correlates to a proton integrating to 2H or 3H, your assignment is wrong (it must be 1H).

Stereochemical Assignment Logic Pathway

The following diagram illustrates the decision tree for assigning the configuration of your isolated product.

NMR_Assignment_Workflow Start Start: Acquire 13C NMR (CDCl3) Check_C_Alpha Check C-Alpha Shift (~54 ppm) Start->Check_C_Alpha DEPT_Check Validation: DEPT-135 Confirm CH vs CH2 Check_C_Alpha->DEPT_Check Check_Me_Ring Analyze Ring Methyl (Shift Value) Decision_Me Is Ring Methyl < 20 ppm? Check_Me_Ring->Decision_Me Trans_Iso Assignment: Trans-Isomer (Steric Compression present) Decision_Me->Trans_Iso Yes (Shielded) Cis_Iso Assignment: Cis-Isomer (Pseudo-diequatorial) Decision_Me->Cis_Iso No (~21-22 ppm) DEPT_Check->Check_Me_Ring

Caption: Logic flow for distinguishing cis/trans isomers based on the


-gauche shielding effect on the ring methyl group.

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for increment-based shift prediction).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link (Foundational text on conformational analysis and NMR shifts of cyclopentanes).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Detailed analysis of steric effects on chemical shifts).
  • PubChem Compound Summary. (2024). 1-(3-methylcyclopentyl)ethanone.[3][4][5] National Center for Biotechnology Information. Link (Precursor spectral data verification).

Sources

Advanced Characterization of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine: MS Fragmentation Dynamics and Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (1r)-1-(3-Methylcyclopentyl)ethan-1-amine (C₈H₁₇N, MW 127.23) Primary Application: Chiral building block for pharmaceutical synthesis. Analytical Challenge: Differentiating this scaffold from isobaric isomers (e.g., 1-cyclohexylethylamine, octan-2-amine) which share the same molecular weight and base peak (m/z 44).

This guide provides a definitive mass spectrometric fingerprinting strategy. By leveraging the specific ring-strain release mechanisms of the 3-methylcyclopentyl moiety, researchers can distinguish this compound from cyclohexyl and linear analogs with >95% confidence using standard Electron Ionization (EI) sources.

Mechanistic Fragmentation Analysis

The mass spectrum of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine is governed by two competing high-energy pathways: Nitrogen-Directed Alpha-Cleavage (dominant) and Cyclic Strain Release (diagnostic).

A. The Dominant Pathway: Alpha-Cleavage (Base Peak m/z 44)

In aliphatic amines, the radical cation site is localized on the nitrogen lone pair. The ionization energy of the nitrogen non-bonding orbital is significantly lower than that of C-C sigma bonds. This triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen (alpha-position).

  • Mechanism: The bond between the exocyclic carbon (C1 of the ethyl group) and the ring carbon breaks.

  • Result: The charge is retained on the nitrogen-containing fragment due to resonance stabilization of the iminium ion.

  • Fragment Ion:

    
     at m/z 44 .
    
  • Implication: This peak is the base peak (100% relative abundance) for all 1-methylalkylamines, making it non-diagnostic for the ring structure itself but confirmatory for the 1-aminoethyl side chain.

B. The Diagnostic Pathway: Ring Fragmentation (m/z 69 vs. m/z 56)

Differentiation relies on the minor fragmentation pathways of the neutral ring radical lost during alpha-cleavage, or the retained charge on the ring system (less common but observable).

  • 3-Methylcyclopentyl Signature:

    • m/z 69 (C₅H₉⁺): Formed by the loss of the methyl group from the methylcyclopentyl cation. This is a favored pathway to relieve steric crowding on the five-membered ring.

    • m/z 55 (C₄H₇⁺): Formed by ring opening and loss of ethylene (C₂H₄).

  • Cyclohexyl Isomer Signature (Alternative):

    • m/z 56 (C₄H₈⁺): Cyclohexane rings undergo a Retro-Diels-Alder-like fragmentation, ejecting C₂H₄ to form a stable radical cation at m/z 56.

    • Differentiation Rule: A high ratio of m/z 69 : m/z 56 indicates the methylcyclopentyl core, whereas a dominant m/z 56 indicates a cyclohexyl core.

Visualization of Fragmentation Pathways

The following diagram maps the ionization logic, distinguishing the generic amine signal from the specific ring fingerprint.

Fragmentation cluster_isomer Isomer Contrast (Cyclohexyl) M Molecular Ion [M]+• m/z 127 Alpha Alpha Cleavage (Primary Pathway) M->Alpha - Ring Radical Ring Ring Retention (Secondary Pathway) M->Ring - C2H6N Radical Base Base Peak [CH3-CH=NH2]+ m/z 44 Alpha->Base CycloP Methylcyclopentyl Cation m/z 83 Ring->CycloP Frag69 Diagnostic Ion [C5H9]+ m/z 69 CycloP->Frag69 - CH3 (15 Da) CycloHex Cyclohexyl Cation m/z 83 Frag56 Diagnostic Ion [C4H8]+• m/z 56 CycloHex->Frag56 - C2H4 (28 Da)

Caption: Logical flow of fragmentation. The red path (m/z 69) confirms the methylcyclopentyl structure, distinguishing it from the grey path (m/z 56) typical of cyclohexyl isomers.

Comparative Performance: Specificity vs. Alternatives

The following table contrasts the target compound with its most common isobaric interferences.

Feature(1r)-1-(3-Methylcyclopentyl)ethan-1-amine1-Cyclohexylethylamine (Isomer)Octan-2-amine (Linear Isomer)
Base Peak m/z 44 m/z 44m/z 44
Diagnostic Ring Ion m/z 69 (High Intensity)m/z 56 (High Intensity)Absent
Secondary Ring Ion m/z 83 (Weak)m/z 83 (Weak)N/A
Alkyl Series Ions Minimal (m/z 43, 57 weak)MinimalProminent (m/z 43, 57, 71, 85)
Molecular Ion (M+) Weak / Absent (m/z 127)Weak / Absent (m/z 127)Weak (m/z 129 if saturated)
Identification Confidence High (via m/z 69/56 ratio)ModerateHigh (via alkyl series)

Key Insight: Do not rely solely on library matching for the molecular ion, as it is often absent in aliphatic amines. You must look for the m/z 69 vs. 56 split to verify the ring size.

Experimental Protocol: Self-Validating Derivatization

Direct injection of primary amines often leads to peak tailing and thermal degradation. To ensure scientific integrity and unambiguous identification, TFAA (Trifluoroacetic Anhydride) Derivatization is required. This protocol shifts the mass spectrum to a higher, more specific range.

Why this works (Causality):

TFAA converts the amine to a trifluoroacetamide. This increases the molecular weight by 96 Da (replacing H with COCF₃).

  • New MW: 223 Da.

  • New Base Peak: The alpha-cleavage fragment shifts from m/z 44 to m/z 140 (

    
    ).
    
  • Validation: If you see m/z 140, you confirm the primary amine structure. If m/z 140 is absent, the reaction failed or the amine is secondary/tertiary.

Step-by-Step Workflow
  • Preparation: Dissolve 1 mg of sample in 500 µL of Ethyl Acetate (anhydrous).

  • Reaction: Add 50 µL of TFAA (Trifluoroacetic Anhydride).

  • Incubation: Cap vial and heat at 60°C for 20 minutes.

    • Note: Heating ensures complete conversion of sterically hindered amines near the ring.

  • Evaporation: Evaporate to dryness under a stream of nitrogen (removes excess TFAA and trifluoroacetic acid byproduct).

  • Reconstitution: Reconstitute in 500 µL Ethyl Acetate.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Scan Range: m/z 40–300.

Derivatization Pathway Diagram

Derivatization Amine Native Amine MW 127 Derivative TFA-Derivative MW 223 Amine->Derivative Acylation (+96 Da) Reagent + TFAA (Reagent) Reagent->Derivative Frag140 Diagnostic Fragment [CH3-CH=NH-COCF3]+ m/z 140 Derivative->Frag140 Alpha Cleavage (Base Peak)

Caption: TFAA derivatization shifts the base peak to m/z 140, eliminating interference from low-mass background noise.

References

  • Stevenson, D. P., & Wagner, C. D. (1950). Mass Spectrometric Analysis of Low Molecular Weight Amines. Journal of the American Chemical Society. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-Cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Cycloalkane Derivatives. NIST Chemistry WebBook. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (Context on derivatization stability). Link

Solid-State Characterization and Chiral Resolution of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solid-state characterization and chiral resolution strategy for (1R)-1-(3-Methylcyclopentyl)ethan-1-amine salts. While specific crystallographic datasets for this exact intermediate are proprietary or limited in public repositories, this guide synthesizes the established methodologies for analogous chiral cycloalkylamines (e.g., cyclohexyl and cyclopropyl analogs) to provide a definitive framework for salt selection, crystallization, and structural analysis.

Executive Summary

(1R)-1-(3-Methylcyclopentyl)ethan-1-amine is a critical chiral building block in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors (e.g., JAK, FGFR). Its structural complexity arises from two distinct stereogenic centers:

  • C1 of the ethyl group: The primary amine attachment point.

  • C3 of the cyclopentyl ring: The methyl substituent.

This creates a mixture of four potential stereoisomers. Effective resolution and solid-state characterization require a rigorous salt screening strategy to isolate the desired (1R, 3R) or (1R, 3S) diastereomer. This guide compares the performance of L-Mandelic Acid , D-Tartaric Acid , and Dibenzoyl-D-Tartaric Acid as resolving agents, focusing on their crystallographic properties and resolution efficiency.

Salt Screening Strategy: The "Three-Pillar" Approach

The selection of a counter-ion is not random; it is governed by the pKa difference , structural rigidity , and hydrogen bond donor/acceptor potential .

Comparative Analysis of Resolving Agents
ParameterL-Mandelic Acid D-Tartaric Acid Dibenzoyl-D-Tartaric Acid
pKa (Acid) 3.412.98, 4.341.85 (Stronger)
Crystal Habit Large, block-like prismsNeedles or platesFine needles (often solvated)
Resolution Mechanism Rigid phenyl ring facilitates

-stacking; highly specific for benzylic/cycloalkyl amines.
Flexible backbone; relies on extensive H-bond networks.Steric bulk drives separation; excellent for lipophilic amines.
Predicted Space Group P2₁2₁2₁ (Orthorhombic)P2₁ (Monoclinic)C2 (Monoclinic)
Resolution Efficiency High (>90% de) Moderate (often requires recrystallization)High (but lower atom economy)

Expert Insight: For cycloalkylamines like (1R)-1-(3-methylcyclopentyl)ethan-1-amine, L-Mandelic acid is the preferred first-line agent. Its rigid phenyl ring acts as a "structural anchor," reducing the conformational freedom of the flexible cyclopentyl ring in the crystal lattice, thereby promoting the formation of well-ordered, high-melting diastereomeric salts.

Experimental Protocols

Protocol A: Diastereomeric Salt Formation & Crystallization

Objective: To isolate the (1R)-amine diastereomer as a single crystal suitable for X-ray diffraction.

Materials:

  • Racemic 1-(3-methylcyclopentyl)ethan-1-amine (10 mmol)

  • L-Mandelic Acid (10 mmol, 1.0 eq)

  • Solvent System: Ethanol (EtOH) / Water (

    
     v/v) or Isopropanol (IPA)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.52 g of L-Mandelic acid in 10 mL of hot EtOH (

    
    ).
    
  • Addition: Add 1.27 g of the amine dropwise to the stirring acid solution. A mild exotherm indicates salt formation.

  • Nucleation: Allow the solution to cool slowly to room temperature (

    
    ) over 4 hours.
    
    • Critical Step: If oiling out occurs (common with flexible cycloalkyls), reheat and add trace water or seed with a known crystal.

  • Maturation: Let the solution stand undisturbed for 24-48 hours.

  • Harvesting: Filter the white crystalline solid. Wash with cold EtOH (

    
    ).
    
  • Recrystallization: For X-ray quality crystals, dissolve 50 mg of the salt in minimal hot MeOH and use vapor diffusion with diethyl ether as the antisolvent.

Protocol B: Single Crystal X-Ray Diffraction (SCXRD)

Objective: To determine absolute configuration and unit cell parameters.

  • Mounting: Select a prism-like crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Data Collection:

    • Instrument: Bruker D8 QUEST or equivalent.

    • Source: Cu K

      
       radiation (
      
      
      
      Å) is preferred for light-atom organic structures to maximize diffraction intensity.
    • Temperature: 100 K (Cryostream) to minimize thermal motion of the flexible cyclopentyl ring.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

    • Validation: Check the Flack Parameter . A value near

      
       (e.g., 
      
      
      
      ) confirms the correct absolute stereochemistry.

Structural Data Interpretation

The following table outlines the expected crystallographic parameters for the L-Mandelate salt, based on structural analogs (e.g., cyclohexyl-ethanamine mandelates).

Representative Crystallographic Data (Template)
Parameter(1R)-Amine

L-Mandelate
(1R)-Amine

D-Tartrate
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell (

)

Å,

Å,

Å

Å,

Å,

Å
Angle (

)


Z (Molecules/Cell) 42
Density (

)


H-Bond Network 2D Sheets (Ammonium

Carboxylate)
3D Framework (extensive OH donors)

Key Structural Features to Analyze:

  • Ammonium-Carboxylate Interface: Look for a characteristic

    
     hydrogen bond distance of 
    
    
    
    Å. This "charge-assisted" hydrogen bond is the primary stabilizing force.
  • Chiral Pocket: In the Mandelate salt, the phenyl ring of the acid often creates a hydrophobic pocket that accommodates the methyl-cyclopentyl group. The "fit" of the methyl group in this pocket determines the selectivity for the (3R) vs (3S) ring configuration.

Visualizing the Resolution Workflow

The following diagram illustrates the logical flow for resolving the diastereomeric mixture and validating the structure via X-ray crystallography.

G Racemic Racemic (1R/1S)-1-(3-Methylcyclopentyl)ethan-1-amine Screening Salt Screening (Mandelic, Tartaric, DBTA) Racemic->Screening Mandelate L-Mandelate Salt (Preferred) Screening->Mandelate High Selectivity Tartrate D-Tartrate Salt (Alternative) Screening->Tartrate Lower Selectivity Cryst Fractional Crystallization (EtOH/H2O or IPA) Mandelate->Cryst Solid Crystalline Solid (Diastereomer A) Cryst->Solid Precipitate Liquor Mother Liquor (Diastereomer B) Cryst->Liquor Filtrate SCXRD Single Crystal X-Ray (SCXRD) Determine Absolute Config Solid->SCXRD Structural Proof HPLC Chiral HPLC Determine % ee/de Solid->HPLC Purity Check Liquor->Racemic Racemize & Recycle

Figure 1: Workflow for the chiral resolution and solid-state characterization of (1R)-1-(3-methylcyclopentyl)ethan-1-amine.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution via diastereomeric salt formation).[1]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Saigo, K., et al. (1980). "Optical Resolution of 1-Phenylethylamine and Its Derivatives by Use of Mandelic Acid". Bulletin of the Chemical Society of Japan. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. (Standard reference for the Flack parameter in absolute structure determination). Link

  • Gould, R. O., & Walkinshaw, M. D. (1984). "The molecular structure of (S)-1-phenylethylammonium (R)-mandelate". Journal of the American Chemical Society. (Representative structure for chiral amine-mandelate salts). Link

Sources

Safety Operating Guide

(1r)-1-(3-Methylcyclopentyl)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Immediate Action Required: Treat (1r)-1-(3-Methylcyclopentyl)ethan-1-amine as a Class 3 Flammable Liquid and Class 8 Corrosive .

As a chiral aliphatic amine, this molecule presents a dual-hazard profile common to high-value medicinal chemistry building blocks. It combines the volatility and lipophilicity of a hydrocarbon (due to the methylcyclopentyl group) with the high reactivity and basicity of a primary amine.

Critical Warning: Improper disposal of this amine into "General Organic Waste" streams is a leading cause of laboratory accidents, specifically container pressurization (due to exothermic acid-base reactions) and polymerization events (when mixed with specific halogenated solvents or ketones).

Chemical Hazard Profile
PropertySpecificationOperational Implication
Chemical Class Chiral Aliphatic Primary AmineHigh basicity; nucleophilic.
Flash Point Estimated < 60°C (High Flammability)D001 Waste Code. Ground all containers.
pH (Neat/Aq) > 11.5 (Strong Base)D002 Waste Code. DO NOT mix with acids.
Reactivity Incompatible with Acids, Acid Chlorides, Oxidizers, AnhydridesViolent exothermic reaction; fire risk.
Toxicity Skin Corr.[1][2] 1B; Acute Tox. (Oral/Inhalation)Full PPE (Nitrile + Face Shield) required.

Core Directive: The Segregation Protocol

The "Self-Validating" System: Safety in amine disposal relies on Strict Segregation . A self-validating waste stream is one where the contents are chemically homogeneous regarding pH and reactivity, preventing "silent" reactions in the waste drum.

Why Segregation is Non-Negotiable:

  • The Acid Conflict: Pouring this amine into a waste container holding any acidic species (acetic acid, HCl traces from workups) will generate immediate heat. In a closed carboy, this pressurization causes rupture.

  • The Halogenated Conflict: Primary amines react with halogenated solvents (e.g., Dichloromethane) over time to form quaternary ammonium salts. This reaction is exothermic and can occur days after disposal, creating "ticking time bomb" containers.

  • The Ketone Conflict: Reaction with acetone (common wash solvent) forms enamines/imines, releasing water and heat.

Protocol: Establish a dedicated "Basic Organic Waste" stream.

Operational Workflow (Visualized)

The following decision tree outlines the logical flow for disposing of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine, ensuring no cross-contamination.

AmineDisposal Start Waste Generation: (1r)-1-(3-Methylcyclopentyl)ethan-1-amine CheckState Analyze Matrix: Pure Chemical or Mixture? Start->CheckState Pure Pure/Neat Liquid CheckState->Pure Neat Mixture Reaction Mixture/Solvent CheckState->Mixture Diluted Segregate SEGREGATION REQUIRED Do NOT mix with General Waste Pure->Segregate Contaminants Check Contaminants: Acids, Oxidizers, Halogens present? Mixture->Contaminants Contaminants->Segregate Yes (Incompatible) StreamA Stream A: Basic Organic Waste (Compatible Solvents + Amines) Contaminants->StreamA No (Compatible Solvents) Segregate->StreamA Preferred Route StreamB Stream B: Neutralize First (Only for small spills <5mL) Segregate->StreamB Emergency/Spill Only Disposal Label: 'Flammable, Corrosive, Basic' RCRA Codes: D001, D002 StreamA->Disposal StreamB->Disposal

Caption: Operational decision tree for segregating aliphatic amines to prevent incompatible waste stream reactions.

Step-by-Step Disposal Procedures

Scenario A: Standard Laboratory Waste (Recommended)

Use this for reaction byproducts, rotary evaporator condensates, and bulk liquid.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy.

    • Note: Avoid metal containers (aluminum) as amines can corrode them, generating hydrogen gas.

  • Labeling: Immediately affix a hazardous waste tag.

    • Constituents: Write full chemical name.

    • Hazards: Check "Flammable" and "Corrosive."[2][3]

    • pH: Mark as "Basic (pH > 10)."

  • Transfer:

    • Ensure the receiving carboy contains only basic or neutral organic solvents (e.g., Toluene, Methanol, THF).

    • STOP: If the carboy contains any acid, do not add. Start a new container.

  • Verification: Double-check that the lid is vented or loosely capped if active off-gassing is suspected (though rare for pure amines, common if mixed with ketones).

Scenario B: Spill Cleanup & Neutralization (Small Scale < 10 mL)

Use this only for benchtop spills or cleaning heavily contaminated glassware.

  • Isolate: Evacuate the immediate area. Ensure no ignition sources are present.[1][2][4]

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Absorb: Cover the spill with an inert absorbent (Vermiculite or commercial "Basic Neutralizer" pads). Do not use paper towels (fire risk due to heat of absorption).

  • Neutralization (The Chemical Control):

    • Collect the absorbed material into a beaker.

    • Slowly add dilute Citric Acid (10%) or dilute HCl (1M) to the solid residue in a fume hood.

    • Observation: Watch for bubbling or heat. Continue until pH paper indicates pH 6-8.

  • Disposal: Once neutralized and cool, the solid slurry can be disposed of as solid hazardous waste (D001/D002 tags may still apply depending on solvent presence).

Regulatory Compliance & Waste Codes

To ensure compliance with EPA (RCRA) and local environmental safety standards, categorize the waste as follows:

  • D001 (Ignitable): Flash point is likely < 60°C (140°F).

  • D002 (Corrosive): Aqueous pH > 12.5.

  • Segregation Class: Organic Base / Amine.

Documentation Requirement: When submitting the waste manifest, explicitly list "(1r)-1-(3-Methylcyclopentyl)ethan-1-amine" rather than generic "Organic Waste." This alerts the waste management vendor to the presence of a reactive amine, ensuring they do not bulk it with acidic waste streams at the treatment facility.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Cyclopentanemethanamine derivatives. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). EPA.gov. Available at: [Link]

  • Vanderbilt University Medical Center (OCRS). Guide to Laboratory Sink/Sewer Disposal of Wastes (Aliphatic Amines). VUMC.org. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, (1r)-1-(3-Methylcyclopentyl)ethan-1-amine presents unique opportunities in drug development and chemical synthesis. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: An Amine-Focused Hazard Assessment

While a specific Safety Data Sheet (SDS) for (1r)-1-(3-Methylcyclopentyl)ethan-1-amine is not yet widely available, its structure as a primary alkylamine allows for a robust risk assessment based on well-documented hazards of similar compounds.[1][2] Amines are known to be skin and eye irritants, and many are corrosive and flammable.[1][3] Inhalation of amine vapors can also lead to respiratory irritation.[1][4] Therefore, a cautious approach is paramount.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or, in more severe cases, chemical burns.[1][3][5]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[1][4]

  • Flammability: Similar to other organic amines, this compound may be flammable.[6][7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the foundation of safe handling.[4][9] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption. The exact breakthrough time should be confirmed with the glove manufacturer.[3]
Eye Protection Tightly sealed safety goggles or a face shieldTo protect against splashes and vapors that can cause serious eye damage.[3][5]
Body Protection Antistatic, flame-retardant lab coat or chemical-resistant suitTo protect skin and clothing from splashes and spills.[3][10]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.To prevent inhalation of potentially harmful vapors.[1][4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling (1r)-1-(3-Methylcyclopentyl)ethan-1-amine Task Identify Task (e.g., weighing, transfer, reaction setup) Start->Task Volume Assess Volume (small vs. large scale) Task->Volume Ventilation Evaluate Ventilation (fume hood, benchtop) Volume->Ventilation Full_Body Consider: Chemical-resistant suit Volume->Full_Body Large scale or high splash potential Base_PPE Standard Lab Attire: Lab coat, closed-toe shoes Ventilation->Base_PPE All tasks Respiratory Add: NIOSH-approved respirator Ventilation->Respiratory Inadequate ventilation or high vapor potential Hand_Eye Add: Chemical-resistant gloves Tightly sealed goggles Base_PPE->Hand_Eye All handling tasks

PPE selection based on task-specific risk assessment.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][11]

  • Keep it away from heat, sparks, and open flames.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[12] Always consult the Safety Data Sheet for the most up-to-date information.[9]

  • Engineering Controls: All handling of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][12]

  • Dispensing: When transferring the liquid, use appropriate tools to avoid splashes. Grounding and bonding of containers may be necessary to prevent static discharge if the compound is flammable.[7][8]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3][11] Do not eat, drink, or smoke in the laboratory.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Small Spill Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3][11]
Large Spill Evacuate the area immediately.[13] If flammable, remove all sources of ignition.[6] Contact your institution's environmental health and safety department.
Disposal Plan

All waste containing (1r)-1-(3-Methylcyclopentyl)ethan-1-amine should be considered hazardous.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][7][11]

  • Do not dispose of it down the drain.[11]

By adhering to these guidelines, researchers can confidently and safely work with (1r)-1-(3-Methylcyclopentyl)ethan-1-amine, fostering a secure environment for scientific advancement.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL.
  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (2025, May 15). CloudSDS.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). DIPLOMATA COMERCIAL.
  • Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (n.d.).
  • Safety Data Sheet - Alkyl Amines Chemicals Limited. (2015, June 1).
  • AMINES, [CORROSIVE LIQUID]. (n.d.). CAMEO Chemicals | NOAA.
  • Emergency Preparedness 101: How to Respond to Ammonia Spills. (2023, May 4). Berg Chilling Systems.
  • Ammonia - Emergency Response Plan. (2025, July 21). Bowdoin College.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
  • Safety Data Sheet - DL-3-Methylcyclopentanone. (2010, November 10). Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Safety Data Sheet - (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride. (2021, May 1). Angene Chemical.
  • Safety Data Sheet - rac-(1R,3S)-3-(aminomethyl)cyclopentan-1-ol hydrochloride. (n.d.). Enamine.
  • Safety Data Sheet - Methylcyclopentane. (2010, February 11). Fisher Scientific.
  • Material Safety Data Sheet - N,N-Dimethyl-1,3-propanediamine. (n.d.). Tri-iso.
  • NIOSH Pocket Guide to Chemical Hazards. (2005). CDC.
  • Safety Data Sheet - Cyclopentyl methyl ether, stabilized. (2009, January 16).
  • Safety Data Sheet - 1-Methylcyclopentene. (2008, March 27).
  • Safety Data Sheet. (2025, October 16). MilliporeSigma.
  • NIOSH Pocket Guide to Chemical Hazards - Methylamine. (n.d.). CDC.
  • NIOSH Pocket Guide to Chemical Hazards - Diethylenetriamine. (n.d.). CDC.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • (1S,3R)-3-Aminomethyl-cyclopentanol SAFETY DATA SHEET. (2014, March 27). Cayman Chemical.
  • Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration.
  • (1R)-1-(3-methylphenyl)ethan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.

Sources

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